N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
描述
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属性
分子式 |
C11H18N2O2S2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O2S2/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10/h4-5,8,13H,1-3,6-7,9,12H2 |
InChI 键 |
UBEIVCWJMLIKQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N |
产品来源 |
United States |
An In-depth Technical Guide to the Putative Mechanism of Action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a synthetic compound featuring a core thiophene-2-sulfonamide scaffold. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in peer-reviewed literature, its structural motifs suggest a high probability of interaction with various enzymatic targets. This guide synthesizes the known biological activities of structurally related sulfonamide and thiophene-containing molecules to propose a putative mechanism of action and to provide a comprehensive framework for its experimental validation. The primary hypothesis centers on the inhibition of key enzymes, a hallmark of the sulfonamide class of drugs. This document will delve into the potential molecular targets, propose detailed experimental protocols to investigate these interactions, and discuss the broader therapeutic implications.
Introduction: The Therapeutic Potential of Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, the functional utility of sulfonamides has expanded significantly.[1][3] Today, sulfonamide-based drugs are employed as diuretics, hypoglycemics, anti-inflammatory agents, and anticonvulsants.[1][4] Their therapeutic versatility stems from the ability of the sulfonamide moiety to act as a bioisostere for other functional groups and to form key interactions within the active sites of various enzymes.
The subject of this guide, N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, integrates the well-established pharmacophore of a sulfonamide with a thiophene ring and a substituted cyclohexylamine. The thiophene ring is a common heterocyclic motif in many pharmaceuticals, often contributing to improved metabolic stability and target engagement.[5] The (1-aminocyclohexyl)methyl substituent introduces a distinct three-dimensional architecture and a basic amine, which could play a crucial role in target recognition and binding.
Proposed Mechanism of Action: Enzyme Inhibition
Based on the extensive literature on thiophene-2-sulfonamide derivatives, the most probable mechanism of action for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is the inhibition of one or more enzymes. Several classes of enzymes are known to be targeted by this scaffold.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6] Sulfonamides are the most prominent class of CA inhibitors.[6] Studies on various thiophene-based sulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes, with some compounds exhibiting noncompetitive inhibition.[6]
Hypothesized Interaction: The sulfonamide group of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide could coordinate with the zinc ion in the active site of carbonic anhydrase, while the thiophene and cyclohexyl moieties could form additional interactions with hydrophobic pockets and nearby amino acid residues, determining the isoform selectivity and inhibitory potency.
Lactoperoxidase Inhibition
Lactoperoxidase (LPO) is a crucial enzyme in the innate immune system, possessing natural antibacterial properties.[7][8] Thiophene-2-sulfonamide derivatives have been identified as potent inhibitors of LPO.[7][8] For instance, 5-(2-thienylthio)thiophene-2-sulfonamide has been shown to be a competitive inhibitor of bovine milk LPO with a very low IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM.[7][8]
Hypothesized Interaction: The mechanism of LPO inhibition by sulfonamides can be competitive, suggesting that the inhibitor binds to the active site of the enzyme, potentially interacting with the heme prosthetic group or key amino acid residues involved in substrate binding.
Other Potential Enzyme Targets
The thiophene-sulfonamide scaffold has been explored for its inhibitory activity against a range of other enzymes, including:
-
Chymase: Benzo[b]thiophene-2-sulfonamide derivatives have been identified as novel human chymase inhibitors, with some compounds displaying high potency (IC50 = 56 nM).[9]
-
α-Glucosidase: Furan and thiophene sulfonamide-based derivatives have been investigated as dual-functional α-glucosidase inhibitors, with some showing competitive or uncompetitive inhibition.[10]
-
Cyclooxygenase-2 (COX-2): Certain sulfonamide derivatives are known to be selective COX-2 inhibitors, which is the basis for their anti-inflammatory effects.[4]
Experimental Validation of the Mechanism of Action
To elucidate the precise mechanism of action for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, a systematic experimental approach is required. The following protocols outline the key steps for identifying the molecular target and characterizing the inhibitory mechanism.
Target Identification and Validation
Workflow for Target Identification:
Caption: Experimental workflow for target identification and validation.
Step-by-Step Protocol for Enzyme Inhibition Assays:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (e.g., hCA-I, hCA-II, LPO) and their corresponding substrates. Prepare stock solutions of the enzymes and substrates in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for dose-response analysis.
-
Assay Procedure (Example for Carbonic Anhydrase):
-
Add the assay buffer, enzyme, and varying concentrations of the test compound to a 96-well plate.
-
Incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., p-nitrophenyl acetate for the esterase activity of CA).
-
Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Kinetic Studies to Determine the Mode of Inhibition
Protocol for Michaelis-Menten Kinetics:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Interpreting Kinetic Data:
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
| Mixed | Decreased | Increased or Decreased |
Biophysical Assays for Direct Binding Confirmation
To confirm direct binding of the compound to the target enzyme, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed. These methods provide quantitative data on binding affinity (KD), stoichiometry, and thermodynamics.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-2-sulfonamide derivatives is influenced by the nature of the substituents on the thiophene ring and the sulfonamide nitrogen.[6][7] For N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, the following structural features are likely to be important:
-
Thiophene Ring: The sulfur atom and the aromatic system of the thiophene ring can engage in various non-covalent interactions with the target protein.
-
Sulfonamide Group: This is the primary pharmacophore responsible for coordinating with metal ions in metalloenzymes or forming hydrogen bonds in the active site.
-
(1-Aminocyclohexyl)methyl Group: The bulky and flexible cyclohexyl ring can explore hydrophobic pockets, while the primary amine can form salt bridges or hydrogen bonds, potentially enhancing binding affinity and selectivity.
Potential Therapeutic Applications
Given the potential mechanisms of action, N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide could be explored for the following therapeutic applications:
-
Antimicrobial Agent: If the compound exhibits potent antibacterial activity, it could be a lead for developing new antibiotics, especially in the context of rising antimicrobial resistance.[11]
-
Anti-inflammatory Drug: Inhibition of COX-2 or other inflammatory mediators could make it a candidate for treating inflammatory conditions.[4]
-
Anticancer Agent: Targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors, could be a viable anticancer strategy.[12]
-
Neurological Disorders: Inhibition of carbonic anhydrases is also a validated approach for the treatment of epilepsy.
Conclusion
While the specific mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide remains to be definitively elucidated, its chemical structure strongly suggests a role as an enzyme inhibitor. Based on the known activities of related thiophene-2-sulfonamide derivatives, carbonic anhydrases and lactoperoxidase represent high-priority putative targets. The experimental workflows and protocols detailed in this guide provide a robust framework for systematically investigating its molecular mechanism, characterizing its inhibitory profile, and ultimately unlocking its therapeutic potential. Further research into this and similar compounds will undoubtedly contribute to the development of novel therapeutics with improved efficacy and safety profiles.
References
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Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
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Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1222, 128911. [Link]
-
Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Taylor & Francis Online. [Link]
-
ResearchGate. (2026). Structure—Activity Relationship of Benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Request PDF. [Link]
-
ResearchGate. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]
-
Hidaka, H., et al. (1980). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences, 77(7), 4354-4358. [Link]
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Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1213, 128173. [Link]
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Mihajlović, M., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies, 6(1), 58-71. [Link]
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Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical Sciences Review and Research, 39(1), 124-130. [Link]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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NextSDS. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride. [Link]
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Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. [Link]
-
Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562. [Link]
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ResearchGate. (2017). (PDF) Antimicrobial sulfonamide drugs. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Preprints.org. [Link]
-
Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8752. [Link]
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PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
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Comprehensive Safety and Handling Whitepaper: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide Hydrochloride
Introduction and Structural Significance
In contemporary drug discovery, the thiophene moiety is a privileged pharmacophore, ranking highly among FDA-approved sulfur-containing small molecules[1]. When fused with a sulfonamide group, these derivatives exhibit profound polypharmacology, frequently acting as potent α -glucosidase inhibitors[2], carbonic anhydrase inhibitors, and novel antimicrobial agents against drug-resistant Gram-negative bacteria[3].
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride (CAS: 1423032-75-0) represents a highly specialized building block and screening compound. The presence of the bulky, lipophilic 1-aminocyclohexyl group significantly alters the molecule's steric bulk and partition coefficient, driving enhanced membrane permeability while the hydrochloride salt form ensures adequate aqueous solubility for in vitro biological assays[4]. This whitepaper synthesizes the physicochemical properties, hazard profile, and self-validating handling protocols required to safely and effectively utilize this compound in a laboratory setting.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical baseline of a compound is critical for predicting its behavior in both biological assays and environmental exposure scenarios. The quantitative data for this compound is summarized below[4].
Table 1: Physicochemical and Identification Data
| Parameter | Value | Causality / Experimental Implication |
| Chemical Name | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride | The HCl salt form dictates handling; it is prone to hygroscopicity and requires desiccated storage. |
| CAS Number | 1423032-75-0 | Primary identifier for regulatory and SDS tracking[5]. |
| Molecular Formula | C11H19ClN2O2S2 | High sulfur and nitrogen content; potential for specific target coordination (e.g., metalloenzymes). |
| Molecular Weight | 310.855 g/mol | Falls within the optimal Lipinski Rule of 5 range for oral bioavailability and diffusion. |
| EC Number | 834-303-1 | European Community registry identifier[5]. |
Hazard Identification and Toxicological Mechanisms
According to standardized GHS classifications, this compound presents specific acute and target-organ risks. As a Senior Application Scientist, it is vital to look beyond the hazard codes and understand the mechanisms of these toxicities to implement rational safety controls[5].
-
Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. The lipophilic cyclohexyl moiety enhances dermal and mucosal penetration, allowing the active sulfonamide pharmacophore to enter systemic circulation rapidly.
-
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The primary amine functional group (even as a hydrochloride salt) can act as a localized irritant to the lipid bilayers of the corneal and epidermal epithelium, causing localized inflammation.
-
STOT SE 3 (H336): May cause drowsiness or dizziness. This indicates central nervous system (CNS) penetration. The 1-aminocyclohexyl group shares structural homology with known CNS-active pharmacophores (e.g., NMDA receptor modulators), explaining its potential to cross the blood-brain barrier and induce transient neuro-inhibition.
Exposure and mechanistic toxicity pathway of the compound.
Self-Validating Experimental Handling & Storage Protocols
To ensure scientific integrity and operator safety, protocols must be self-validating—meaning the successful execution of step N inherently verifies the correct performance of step N−1 .
Protocol A: Safe Weighing and Stock Solution Preparation
Rationale: The compound's H332 (inhalation toxicity) and H336 (CNS effects) mandate the prevention of aerosolized dust exposure[5].
-
Environmental Control: Perform all weighing inside a calibrated, externally exhausted weighing enclosure (ductless fume hoods with HEPA/carbon filtration are acceptable if flow rates are validated).
-
PPE Verification: Don nitrile gloves (double-gloving recommended due to H312 dermal toxicity), safety goggles (H319), and a lab coat.
-
Anti-Static Mitigation: Hydrochloride salts of organic amines are notoriously static-prone. Use an anti-static zero-stat gun on the weighing spatula and weigh boat to prevent compound aerosolization.
-
Solubilization (Self-Validation Step): Transfer the weighed solid to a borosilicate glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock. Validation: The solution must turn completely clear within 60 seconds of vortexing. Any persistent turbidity indicates moisture contamination in the DMSO or degradation of the HCl salt.
-
Storage: Purge the vial headspace with dry Argon or Nitrogen gas to displace oxygen and ambient humidity. Seal with a PTFE-lined cap and store at -20°C.
Application in Drug Discovery: Assay Workflows
Thiophene sulfonamides are heavily utilized in the discovery of novel α -glucosidase inhibitors for metabolic disorders[2] and as antimicrobial agents targeting outer membrane proteins in colistin-resistant A. baumannii and E. coli[3].
Protocol B: In Vitro Microdilution Screening Workflow
When translating the 10 mM stock into a functional biological assay, maintaining compound solubility in aqueous media is the primary failure point.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in assay buffer (e.g., PBS or Mueller-Hinton broth) to create a 100 μ M intermediate. Crucial Causality: Keeping DMSO ≤ 1% prevents solvent-induced cytotoxicity or enzyme denaturation.
-
Serial Dilution: Perform 1:2 serial dilutions across a 96-well polypropylene plate (avoid polystyrene to minimize non-specific lipophilic binding of the cyclohexyl group).
-
Target Incubation: Introduce the biological target (e.g., purified α -glucosidase enzyme or standardized bacterial inoculum) to the compound gradient.
-
Readout & Analysis: Utilize spectrophotometric or fluorometric readouts to determine the IC 50 or Minimum Inhibitory Concentration (MIC).
Standardized in vitro screening workflow for thiophene sulfonamides.
Emergency Response and Spill Mitigation
In the event of an accidental spill, rapid, chemically logical mitigation is required to prevent cross-contamination and exposure.
-
Solid Spill: Do not sweep dry, as this aerosolizes the H332/H336 hazard[5]. Lightly mist the spill with a 10% isopropanol/water solution to bind the dust. Wipe up with absorbent pads and place in a sealed hazardous waste container.
-
Solution Spill (DMSO Stock): DMSO rapidly penetrates the skin, carrying dissolved solutes with it. If a DMSO solution is spilled, evacuate the immediate area. Wear heavy-duty butyl rubber gloves (nitrile is rapidly permeated by DMSO). Absorb the spill with inert materials (vermiculite or sand), wash the surface with copious amounts of water, and ventilate the area.
References
-
NextSDS. "N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride - NextSDS." NextSDS Chemical Database. Available at: [Link]
-
Frontiers. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology. Available at:[Link]
-
NIH / PMC. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." National Institutes of Health. Available at:[Link]
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- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Page loading... [guidechem.com]
- 5. nextsds.com [nextsds.com]
An In-depth Technical Guide to the Physicochemical Properties of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Introduction: A Molecule of Interest at the Intersection of Proven Pharmacophores
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide emerges as a compound of significant interest to researchers in drug discovery and development. Its structure marries two key pharmacophores: the thiophene-2-sulfonamide moiety and an aminocyclohexyl group. The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1] Thiophene rings are also privileged structures in drug design, known to modulate the physicochemical and biological properties of molecules.[2] The aminocyclohexyl portion introduces a three-dimensional aspect and a basic center, which can be critical for target engagement and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines the theoretical underpinnings of its expected properties, proposes robust experimental protocols for their determination, and provides the scientific rationale for these methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and structurally related compounds.
Chemical Identity and Structural Attributes
A foundational understanding of a compound's physicochemical properties begins with its precise chemical identity.
| Identifier | Value | Source |
| Chemical Name | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide | - |
| CAS Number | 1423032-75-0 (hydrochloride salt) | [3] |
| Molecular Formula (Free Base) | C11H18N2O2S2 | [4] |
| Molecular Weight (Free Base) | 274.41 g/mol | Calculated |
| Molecular Formula (HCl Salt) | C11H19ClN2O2S2 | [5] |
| Molecular Weight (HCl Salt) | 310.9 g/mol | [5] |
The structure, presented below, reveals a primary aliphatic amine and a sulfonamide group, both of which are ionizable. The thiophene ring provides a degree of aromaticity and the cyclohexyl group introduces lipophilicity and conformational rigidity.
Figure 1: Chemical structure of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide.
Proposed Synthesis Pathway
Caption: Proposed synthesis of the target compound.
This reaction is a nucleophilic acyl substitution where the primary amine of 1-(aminomethyl)cyclohexanamine attacks the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base such as triethylamine is typically added to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar aprotic solvent is a suitable reaction medium.
Core Physicochemical Properties: A Predictive and Experimental Approach
The following sections detail the key physicochemical properties of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, offering predicted values where available and outlining detailed experimental protocols for their determination.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
Predicted Lipophilicity:
| Parameter | Predicted Value | Source |
| XlogP | 1.6 | [4] |
An XlogP of 1.6 suggests that the neutral form of the molecule is moderately lipophilic. However, given the presence of two basic groups (the primary amine and the sulfonamide nitrogen, which can be protonated), the LogD will be highly dependent on the pH of the aqueous phase.
The shake-flask method remains the gold standard for LogD determination.
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Prepare buffered aqueous solutions at various pH values (e.g., 2.0, 5.0, 7.4, and 9.0).
-
Prepare n-octanol, pre-saturated with the corresponding aqueous buffer.
-
-
Partitioning:
-
In a series of vials, add a known volume of the stock solution to a mixture of the buffered aqueous solution and pre-saturated n-octanol.
-
Ensure the final concentration is within the analytical detection limits and below the solubility limit in both phases.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully sample a known volume from both the aqueous and octanol phases.
-
Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous])
-
Caption: Workflow for experimental LogD determination.
Acidity and Basicity (pKa)
The ionization constants (pKa values) of a drug molecule are fundamental to its solubility, absorption, and interaction with biological targets. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide has two potential basic centers: the primary aliphatic amine on the cyclohexyl ring and the sulfonamide nitrogen. The sulfonamide proton is acidic.
Expected pKa Values:
-
Primary Amine (Basic): Aliphatic primary amines typically have pKa values in the range of 9-11. The cyclohexyl group is electron-donating, which should maintain a relatively high basicity.
-
Sulfonamide (Acidic): The pKa of the sulfonamide proton can vary widely depending on the substituents. For many sulfonamides, this value is in the range of 8-11.[8] The thiophene ring's electronic properties will influence this value.
Potentiometric titration is a reliable method for determining pKa values.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic groups.
-
In a separate experiment, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic group.
-
Use a calibrated pH electrode to monitor the pH of the solution throughout the titration.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoint of the buffer regions of the titration curve. Specialized software can be used for more accurate determination, especially for overlapping pKa values.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[9] Given the ionizable nature of the molecule, its solubility is expected to be highly pH-dependent.
Expected Solubility Profile:
-
Low pH: At low pH, both the primary amine and the sulfonamide nitrogen will be protonated, forming a dicationic species. The high charge should lead to increased aqueous solubility.
-
Mid-range pH: As the pH increases, the sulfonamide will be deprotonated, leading to a zwitterionic species, which may have lower solubility.
-
High pH: At high pH, the primary amine will be deprotonated, resulting in an anionic species, which should have good aqueous solubility.
The lowest solubility is expected at or near the isoelectric point.
-
Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Add an excess of the solid compound to each buffered solution in separate vials. Agitate the vials at a constant temperature (e.g., 37°C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sampling and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.
Expected Melting Point:
For a crystalline solid with a molecular weight around 274 g/mol and the potential for hydrogen bonding, a melting point in the range of 150-250°C would be expected. The melting point of the hydrochloride salt is likely to be higher than that of the free base due to the ionic nature of the salt. For comparison, the melting point of sulfanilamide is 164-166 °C.[10]
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Measurement:
-
Load a small amount of the sample into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) and observe the temperature range over which the sample melts.
-
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
¹H NMR Spectroscopy
-
Thiophene Protons: Three distinct signals in the aromatic region (around 7-8 ppm), with coupling patterns characteristic of a 2-substituted thiophene.
-
Sulfonamide NH: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Methylene Bridge (-CH₂-): A signal likely appearing as a doublet, coupled to the sulfonamide NH.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (around 1-2 ppm).
-
Amine NH₂: A broad singlet, the chemical shift of which will be solvent-dependent.
¹³C NMR Spectroscopy
-
Thiophene Carbons: Four signals in the aromatic region (around 120-150 ppm).
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (around 20-50 ppm), including a quaternary carbon.
-
Methylene Bridge Carbon: A single signal in the aliphatic region.
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine and Sulfonamide): Broad bands in the region of 3200-3500 cm⁻¹.
-
S=O Stretching (Sulfonamide): Two strong, characteristic bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-H Stretching (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
-
C=C Stretching (Thiophene): Bands in the region of 1400-1600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (274.0809 for the free base).
-
Fragmentation Pattern: Expect fragmentation patterns characteristic of sulfonamides, such as cleavage of the S-N bond and loss of SO₂. The cyclohexyl ring may also undergo characteristic fragmentation. High-resolution mass spectrometry would be crucial for confirming the elemental composition.
Conclusion: A Roadmap for Characterization
N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a molecule with a chemical architecture that suggests significant potential for biological activity. This guide provides a comprehensive framework for its physicochemical characterization. While specific experimental data is currently limited, the proposed synthetic route and the detailed protocols for determining key properties such as lipophilicity, pKa, solubility, and melting point offer a clear path forward for researchers. The predictive spectroscopic analysis further aids in the structural confirmation of this compound. A thorough understanding of these fundamental properties is an indispensable first step in the journey of drug discovery and development, enabling informed decisions and paving the way for future biological evaluation.
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
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Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]
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N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride. NextSDS. [Link]
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Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Publications. [Link]
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Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
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Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]
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5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride. Ark Pharm. [Link]
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(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. [Link]
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N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide receptor binding affinity
An In-Depth Technical Guide to the Receptor Binding Affinity of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
This guide provides a comprehensive technical framework for characterizing the receptor binding affinity of the novel compound N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide. Given the absence of specific binding data for this molecule in the public domain, this document establishes a robust, hypothesis-driven approach for its full evaluation. We will proceed with the well-supported hypothesis that, based on its structural class, the primary pharmacological target is the serotonin 5-HT7 receptor.
This whitepaper details the scientific rationale, experimental protocols, data analysis, and interpretation necessary to define the compound's binding profile, providing researchers and drug development professionals with a self-validating system for its characterization.
Introduction to the Thiophene-2-Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics.[1] When incorporated into a thiophene ring system, the resulting thiophene-2-sulfonamide scaffold offers a privileged structure with a diverse pharmacological profile. Derivatives of this scaffold have been identified as potent ligands for several important biological targets, including carbonic anhydrases[2], cyclin-dependent kinases[3], and, most notably for central nervous system (CNS) applications, serotonin (5-HT) receptors.[4][5]
The compound of interest, N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide (CAS 1423032-75-0), is a novel derivative.[6][7] Its structure, featuring a flexible aminocyclohexyl moiety linked to the core scaffold, suggests potential for high-affinity interactions within the binding pockets of G-protein coupled receptors (GPCRs).
Hypothesis: Based on extensive structure-activity relationship (SAR) studies of related arylsulfonamide derivatives, the primary target for this compound is hypothesized to be the 5-HT7 receptor, a GPCR implicated in mood disorders, cognitive function, and sleep regulation.[4][8][9] This guide will therefore focus on the methodologies required to confirm and quantify its binding affinity at this receptor.
Elucidating Receptor Binding Affinity: The Competitive Binding Assay
To determine a compound's affinity (typically expressed as the inhibition constant, Kᵢ) for a specific receptor, the competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound (the "competitor," in this case, N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
Causality Behind Experimental Design
The success of a binding assay hinges on a series of logical choices designed to create a robust and reproducible system.
-
Source of Receptors : Membranes from cell lines stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are used. This ensures a high density of the target receptor and minimizes interference from other receptor subtypes present in native tissue.
-
Choice of Radioligand : The radioligand must be selective for the target receptor and possess high affinity to provide a stable signal. For the 5-HT7 receptor, [³H]5-Carboxamidotryptamine ([³H]5-CT) is an excellent choice due to its high affinity across species homologues.[9]
-
Defining Non-Specific Binding : It is critical to differentiate radioligand bound to the target receptor from that bound to other components (e.g., filter plates, lipids). This is achieved by adding a very high concentration of a known, non-radioactive 5-HT7 ligand (e.g., 5-HT) to a set of control wells. This "cold" ligand saturates the target receptors, ensuring that any remaining radioactivity detected is non-specific.
Experimental Workflow: 5-HT7 Receptor Binding Assay
The following diagram outlines the critical steps in the competitive binding assay workflow.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for 5-HT7
Objective: To determine the binding affinity (Kᵢ) of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide for the human 5-HT7 receptor.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]5-CT (specific activity ~30-60 Ci/mmol).
-
Test Compound: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilution in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-Specific Agent: Serotonin (5-HT) at 10 µM final concentration.
-
Hardware: 96-well plates, cell harvester, filter mats (e.g., GF/B), scintillation counter, scintillation fluid.
Procedure:
-
Reagent Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM). Prepare working solutions of [³H]5-CT (e.g., at a final concentration of ~1.0 nM) and 5-HT.
-
Assay Plate Setup: To each well of a 96-well plate, add components in the following order:
-
Total Binding (TB): 25 µL assay buffer, 25 µL vehicle, 50 µL [³H]5-CT, 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 25 µL 5-HT solution, 25 µL vehicle, 50 µL [³H]5-CT, 100 µL membrane suspension.
-
Competitor Wells: 25 µL assay buffer, 25 µL of test compound at each concentration, 50 µL [³H]5-CT, 100 µL membrane suspension.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials (or for filter plates, allow to dry completely), add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
The raw CPM data is processed to determine the compound's affinity.
-
Calculate Specific Binding: For each data point, specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal dose-response curve.
-
Determine IC₅₀: Using non-linear regression analysis (e.g., with GraphPad Prism), fit the data to a "log(inhibitor) vs. response" model to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding. This value is the IC₅₀ .
-
Calculate Kᵢ: The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound, the Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Data Presentation: Binding Affinity and Selectivity Profile
To be a viable drug candidate, a compound should not only be potent at its target but also selective over other related receptors to minimize off-target side effects. Therefore, the binding assay should be repeated for a panel of relevant receptors.
| Receptor Target | Radioligand | Kᵢ of Test Compound (nM) [Hypothetical Data] |
| 5-HT₇ | [³H]5-CT | 8.5 |
| 5-HT₁ₐ | [³H]8-OH-DPAT | 1,250 |
| 5-HT₆ | [³H]LSD | 480 |
| D₂ (Dopamine) | [³H]Spiperone | > 10,000 |
| α₂ₐ (Adrenergic) | [³H]Rauwolscine | > 10,000 |
This table presents hypothetical data for illustrative purposes. Based on this data, the compound would be considered a potent and highly selective ligand for the 5-HT7 receptor.
Functional Activity and Downstream Signaling
A binding assay reveals affinity but not function (i.e., whether the compound is an agonist, antagonist, or inverse agonist). A functional assay is required to determine this. Since the 5-HT7 receptor is a Gs-coupled GPCR, its activation leads to an increase in intracellular cyclic AMP (cAMP).[8][10]
A cAMP accumulation assay can be performed. In this assay, cells expressing the 5-HT7 receptor are incubated with the test compound. An antagonist will block the cAMP increase caused by a known agonist (like 5-HT), while an agonist will increase cAMP on its own.
Caption: 5-HT7 receptor Gs-coupled signaling pathway.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for determining the receptor binding affinity and selectivity profile of the novel compound N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide. By hypothesizing the 5-HT7 receptor as the primary target based on existing SAR literature, we have detailed the necessary experimental protocols, from competitive radioligand binding assays to functional cAMP analysis. This framework provides a clear path for researchers to fully characterize this and other novel chemical entities, transforming an unknown compound into a well-defined pharmacological tool or potential therapeutic lead.
References
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Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
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Trotter, B. W., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919–5923. [Link]
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Canale, V., et al. (2014). Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia. ACS Chemical Neuroscience, 5(7), 556–572. [Link]
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Nakao, K., et al. (2009). Structure—Activity Relationship of Benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Journal of Medicinal Chemistry, 52(17), 5513–5524. (Note: URL from ResearchGate, specific paper details may vary). [Link]
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Lovell, P. J. (2003). Sulfonamide derivatives as 5-HT7 receptor antagonists. US Patent 6,660,751 B1. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. [Link]
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Forbes, I. T., et al. (2000). A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970). Journal of Medicinal Chemistry, 43(3), 549–558. [Link]
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Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Patsnap Synapse (2024). What are 5-HT7 receptor antagonists and how do they work? Patsnap Synapse Insights. [Link]
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Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684-703. [Link]
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Singh, S., & Parle, A. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
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NextSDS (n.d.). N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride. Chemical Substance Information. [Link]
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Preliminary Toxicity Screening of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide: A Technical Guide
As drug discovery pipelines increasingly rely on highly functionalized synthetic building blocks, the early identification of toxicological liabilities is paramount. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a complex chemotype featuring three distinct structural motifs: a thiophene ring, a sulfonamide moiety, and a primary aliphatic amine.
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a system of potential biological interactions. Toxicity screening cannot be a blind checklist; it must be a hypothesis-driven investigation into the causality of adverse events. This whitepaper outlines a custom, self-validating screening architecture designed specifically for the structural alerts present in this compound.
Structural Deconstruction & Toxicological Rationale
To design an effective screening cascade, we must first understand the mechanistic liabilities inherent to the molecule's functional groups:
-
The Sulfonamide & Thiophene Moieties (Hepatotoxicity & Hypersensitivity): Sulfonamides are well-documented culprits of idiosyncratic drug-induced liver injury (iDILI) [1]. The prevailing mechanism involves oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP2C9) into unstable hydroxylamines. These intermediates auto-oxidize into highly reactive nitroso species that covalently bind to intracellular proteins, triggering cellular toxicity and aberrant adaptive immune responses [2]. Furthermore, the electron-rich thiophene ring is susceptible to epoxidation or S-oxidation, generating additional electrophilic stress.
-
The Primary Aliphatic Amine (Lysosomotropism & Cardiotoxicity): The primary amine functional group is strongly basic [3]. In biological systems, basic amines can act as proton ionophores, accumulating in acidic organelles (like lysosomes) and neutralizing their pH, which disrupts endocytic and exocytic membrane traffic [4]. Additionally, basic amines are classic pharmacophores for hERG potassium channel blockade, posing a severe risk for QT prolongation.
Proposed CYP450-mediated bioactivation pathway of the sulfonamide compound.
Tier 1: Reactive Metabolite Trapping (Mechanistic Hepatotoxicity)
Because DILI often stems from reactive metabolites rather than the parent compound, standard cytotoxicity assays are insufficient. We must actively trap the transient electrophiles generated by the thiophene and sulfonamide groups.
Protocol: Glutathione (GSH) Trapping Assay via LC-HRMS
Self-Validation Mechanism: This protocol includes Diclofenac as a positive control (known to form reactive acyl glucuronides and benzoquinone imines) and a minus-NADPH negative control to ensure adduct formation is strictly CYP450-dependent.
-
Reaction Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 10 µM of the test compound, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for 60 minutes with gentle shaking. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Protein Precipitation: Centrifuge the plate at 4000 × g for 15 minutes at 4°C to pellet precipitated microsomal proteins.
-
LC-HRMS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and extract ion chromatograms for [M + GSH] adducts of the parent mass + 16 Da (hydroxylation/epoxidation) or + 32 Da (di-oxidation).
Tier 2: High-Content Cellular Toxicity & Lysosomotropism
To address the primary amine's propensity for organellar accumulation [4], we utilize High-Content Screening (HCS) multiplexing. This allows us to separate general cytotoxicity from specific lysosomal disruption.
Protocol: Multiplexed HepG2 HCS Assay
Self-Validation Mechanism: Chloroquine (10 µM) is used as a positive control for lysosomal swelling, while Chlorpromazine is used for general cytotoxicity.
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) for 24 hours.
-
Fluorescent Staining: Remove media and add staining solution containing Hoechst 33342 (1 µg/mL for nuclear count/viability) and LysoTracker Red DND-99 (50 nM for lysosomal mass/pH). Incubate for 30 minutes.
-
Imaging: Wash cells gently with PBS. Image immediately using an automated high-content imager (e.g., PerkinElmer Opera Phenix) at 20x magnification.
-
Data Extraction: Calculate the IC₅₀ for cell loss (Hoechst) and the EC₅₀ for lysosomal swelling (LysoTracker intensity per cell). A high LysoTracker signal at sub-lethal concentrations confirms lysosomotropism.
Tier 3: Cardiovascular Safety (hERG Inhibition)
The basic primary amine attached to the lipophilic cyclohexyl-methyl group perfectly matches the pharmacophore model for hERG channel blockers.
Protocol: Automated Patch-Clamp Electrophysiology
Self-Validation Mechanism: Terfenadine (a known potent hERG blocker) is run in parallel. The system must record a >80% block with 100 nM Terfenadine to validate the run.
-
Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Resuspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol: Apply a standard hERG voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Apply the test compound in ascending concentrations (0.1, 1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.
-
Analysis: Measure the peak tail current amplitude relative to the vehicle control. Calculate the IC₅₀ using a standard Hill equation fit.
Sequential preliminary toxicity screening workflow for novel sulfonamides.
Data Synthesis & Go/No-Go Criteria
To ensure objective decision-making, the quantitative data generated from the protocols above must be evaluated against strict thresholds. The table below outlines the standard acceptance criteria for advancing a primary amine/sulfonamide lead compound.
| Assay Category | Target Metric | Acceptable Threshold (GO) | High-Risk Threshold (NO-GO) |
| Reactive Metabolites | GSH Adduct Formation | Undetectable or < 10% of positive control | > 50% relative to Diclofenac control |
| Hepatotoxicity | HepG2 Cell Viability (IC₅₀) | > 50 µM | < 10 µM |
| Lysosomotropism | LysoTracker EC₅₀ vs Viability IC₅₀ | EC₅₀ > IC₅₀ (No specific trapping) | EC₅₀ < 10x lower than Viability IC₅₀ |
| Cardiotoxicity | hERG Inhibition (IC₅₀) | > 10 µM | < 1 µM |
If N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide clears these in vitro hurdles, it is deemed de-risked for acute in vivo toxicity screening (e.g., OECD 420 Fixed Dose Procedure). If it fails the hERG or GSH-trapping assays, medicinal chemistry efforts must focus on reducing the basicity of the primary amine (e.g., converting to a secondary amine or amide) or blocking the metabolically labile sites on the thiophene ring.
References
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The impact of patient age and corticosteroids in patients with Sulfonamide hepatotoxicity. NIH. Available at: [Link]
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Sulfonamides - LiverTox - NCBI Bookshelf. NIH. Available at: [Link]
-
Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. industrialchemicals.gov.au. Available at: [Link]
-
Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC. Available at: [Link]
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Application Note: Handling, Storage, and Assay Protocols for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Pharmacological Context and Structural Causality
Thiophene-2-sulfonamides represent a highly privileged class of pharmacophores in drug discovery, primarily recognized for their potent inhibition of metalloenzymes such as Carbonic Anhydrase (CA)[1]. The molecular architecture of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride is strategically designed for high-affinity target engagement:
-
Sulfonamide Moiety: Acts as a primary zinc-binding group (ZBG). In biological assays, this group coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalytic hydration[2].
-
Thiophene Ring: Provides essential lipophilic interactions, allowing the molecule to anchor securely within the hydrophobic pocket of the target receptor or enzyme[1].
-
1-Aminocyclohexyl Methyl Group: Introduces significant steric bulk. This structural causality is often utilized to drive isoform selectivity (e.g., differentiating between cytosolic hCA II and tumor-associated transmembrane hCA IX) by exploiting minor topological differences in the active site cavities[2]. The primary amine also allows the compound to be formulated as a hydrochloride salt, drastically improving its theoretical aqueous solubility compared to neutral sulfonamides.
Physicochemical Profile
Understanding the quantitative physical parameters of the compound is critical for preventing precipitation during serial dilutions and ensuring reproducible assay results.
Table 1: Physicochemical and Identification Data
| Parameter | Specification |
| Chemical Name | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride |
| CAS Registry Number | 1423032-75-0[3] |
| Base Molecular Formula | C11H18N2O2S2 |
| Salt Form | Hydrochloride (HCl) |
| Approx. Molecular Weight | 310.8 g/mol (Salt) / 274.4 g/mol (Free Base) |
| Primary Target Class | Metalloenzyme Inhibitor / Pharmacological Building Block |
Laboratory Storage and Stability Protocols
To maintain the integrity of the thiophene ring and prevent the hydrolysis of the sulfonamide group, strict environmental controls must be maintained[4].
-
Solid State Storage: Store the lyophilized powder at -20°C in a desiccator protected from light.
-
Causality: The hydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to moisture absorption, which not only alters the effective molarity of the powder (causing dosing errors) but can also promote slow oxidative degradation of the thiophene ring over time[4].
-
-
Solution State Storage: Reconstitute master stocks exclusively in anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO) and store aliquots at -80°C .
-
Causality: Aqueous solutions of sulfonamide hydrochloride salts are subject to pH-dependent equilibrium shifts. If the pH of the storage buffer exceeds the pKa of the primary amine, the compound will revert to its free-base form and rapidly precipitate. DMSO maintains the compound in a fully solvated, stable state for up to 6 months.
-
Safety and Handling (E-E-A-T)
This compound possesses specific hazard classifications that require rigorous laboratory mitigation strategies[3].
Table 2: Hazard Classifications and Mitigation Strategies
| Hazard Code | Classification[3] | Required Laboratory Mitigation |
| H302, H312, H332 | Acute Toxicity 4 (Oral, Dermal, Inhalation) | Handle dry powder exclusively within a Class II biosafety cabinet or chemical fume hood to prevent inhalation of micro-particulates. |
| H315 | Skin Irritation 2 | Wear double-layered nitrile gloves and a fully buttoned lab coat. |
| H319 | Eye Irritation 2A | Use ANSI-approved, tight-fitting splash goggles. |
| H336 | STOT SE 3 (Single Exposure) | Avoid aerosolization during sonication or vortexing. |
Validated Experimental Methodologies
Protocol A: Preparation of a 10 mM Master Stock Solution
-
Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Prevents ambient moisture from condensing on the cold, hygroscopic powder.
-
-
Dissolution: Weigh exactly 3.11 mg of the compound and add 1.0 mL of anhydrous DMSO.
-
Causality: DMSO acts as a universal aprotic solvent that disrupts intermolecular hydrogen bonding between the sulfonamide chains without altering the protonation state of the amine, ensuring monomolecular dispersion.
-
-
Homogenization: Vortex the vial for 30 seconds, followed by water-bath sonication for 5 minutes at 25°C.
-
Self-Validation Check: Hold the tube against a direct light source. The solution must be completely optically clear. If microscopic particulates remain, they will act as nucleation sites and cause massive precipitation upon dilution in aqueous buffers. Sonicate for an additional 5 minutes if necessary.
-
Protocol B: In Vitro Enzyme Inhibition Assay (Esterase Activity)
-
Buffer Preparation: Prepare the Assay Buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).
-
Causality: HEPES maintains physiological pH, while Triton X-100 prevents the lipophilic thiophene moiety from non-specifically adhering to the polystyrene walls of the microtiter plate.
-
-
Serial Dilution: Dilute the 10 mM stock in Assay Buffer to achieve a 10X working concentration. Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v).
-
Causality: DMSO concentrations >1% can induce localized unfolding in target enzymes, artificially reducing catalytic efficiency and skewing IC50 calculations.
-
-
Pre-Incubation: Combine 10 µL of the compound working solution with 40 µL of the target enzyme in a 96-well plate. Incubate at 25°C for 15 minutes.
-
Causality: Pre-incubation is mandatory. It allows the sulfonamide ZBG to establish a thermodynamic binding equilibrium with the active site before the introduction of a competing substrate.
-
-
Reaction Initiation & Readout: Add 50 µL of 2 mM 4-Nitrophenyl Acetate (4-NPA) substrate. Immediately monitor absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Self-Validation Check: The vehicle control well (Assay Buffer + Enzyme + Substrate + 1% DMSO) must show a strictly linear increase in absorbance ( R2>0.98 ) over the 10-minute window. A non-linear vehicle control indicates enzyme degradation or substrate depletion, invalidating the entire assay run.
-
Workflow Visualization
Figure 1: Workflow for sulfonamide-mediated enzyme inhibition assays.
References
-
Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride - Chemical Substance Information Source: NextSDS Substance Database URL: [Link]
Sources
Application Notes and Protocols: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization and utilization of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide as a chemical probe. Given the absence of extensive prior characterization in publicly available literature, this guide is structured as a strategic workflow. It begins with hypothesis generation based on the compound's structural motifs and progresses through a multi-phase experimental plan encompassing in vitro target validation, cellular target engagement, and broad selectivity profiling. The protocols herein are designed to empower researchers to systematically identify the molecular target(s) of this compound, quantify its potency and selectivity, and ultimately, confidently deploy it as a validated chemical probe to investigate biological systems.
Introduction: The Rationale for Characterization
A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[1][2][3] An ideal probe is potent, selective, and demonstrates a clear mechanism of action, enabling researchers to link a biological phenotype to the modulation of its target.[4] N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a compound available for research, yet its biological targets and utility as a probe are not well-documented.[5][6]
This guide provides the strategic framework and detailed protocols to transform this compound from a mere reagent into a validated tool for target exploration and validation. We will follow a logical, three-phase approach that prioritizes scientific rigor and the generation of robust, interpretable data.
The Core Principles of Probe Characterization:
-
Potency: The probe must modulate its target at low concentrations (typically biochemical IC50 or Kd < 100 nM; cellular IC50 < 1 µM).[1][7]
-
Selectivity: The probe should exhibit a significant potency window (>30-fold) against other related proteins.[1][7]
-
Target Engagement: There must be direct evidence that the probe binds to its intended target in a cellular context.[3][8]
The following sections will detail the experimental journey from target hypothesis to a fully characterized chemical probe.
Phase 1: Target Hypothesis and Initial In Vitro Validation
The structure of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide contains two key pharmacophores that suggest potential protein target classes.
-
Thiophene-2-sulfonamide: This moiety is a classic zinc-binding group and a well-established inhibitor of Carbonic Anhydrases (CAs) .[1] It has also been shown to inhibit other enzymes like Lactoperoxidase (LPO) .[9]
-
Aminocyclohexyl: This bulky, aliphatic amine-containing group is frequently incorporated into ligands for various enzymes, including Protein Kinases , to enhance binding affinity and selectivity.[2][10][11]
Based on this analysis, our primary hypotheses are that the compound targets CAs, LPOs, or protein kinases. The first experimental phase is designed to test these hypotheses directly.
Workflow for Phase 1: Initial Target Screening
Caption: Phase 1 workflow for identifying the primary molecular target class.
Protocol 1.1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and utilizes the esterase activity of CAs to produce a chromogenic product.[11][12]
A. Materials:
-
CA Assay Buffer (e.g., 25 mM Tris, pH 7.6)
-
Purified human Carbonic Anhydrase II (hCA-II) enzyme
-
CA Substrate (e.g., 4-Nitrophenyl acetate)
-
Test Compound: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide (dissolved in DMSO)
-
Positive Control Inhibitor: Acetazolamide
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare a dilution series for Acetazolamide.
-
Assay Plate Setup:
-
Enzyme Control (EC): 90 µL CA Assay Buffer + 5 µL CA Enzyme solution.
-
Sample (S): 80 µL CA Assay Buffer + 5 µL CA Enzyme solution.
-
Solvent Control (SC): 80 µL CA Assay Buffer + 5 µL CA Enzyme solution.
-
Background Control (BC): 85 µL CA Assay Buffer.
-
-
Inhibitor Addition:
-
To 'S' wells, add 10 µL of the diluted test compound.
-
To 'SC' wells, add 10 µL of DMSO.
-
To positive control wells, add 10 µL of diluted Acetazolamide.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of CA Substrate to all wells. Mix gently.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the activity in the 'S' wells to the 'SC' well (100% activity) and the 'BC' well (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 1.2: Lactoperoxidase (LPO) Inhibition Assay
This protocol measures the oxidation of a chromogenic substrate by LPO in the presence of hydrogen peroxide.[13][14][15]
A. Materials:
-
Phosphate Buffer (e.g., 0.08 M Sodium-Potassium Phosphate, pH 6.0)
-
Purified bovine Lactoperoxidase (LPO) enzyme
-
LPO Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 1.7 mM)
-
Test Compound (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
B. Experimental Procedure:
-
Assay Mixture Preparation: In each well, combine:
-
265 µL Phosphate Buffer
-
15 µL H₂O₂ solution
-
10 µL ABTS solution
-
-
Inhibitor Addition: Add 10 µL of serially diluted test compound or DMSO (for control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Add 10 µL of diluted LPO enzyme solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the reaction rate and determine the IC50 value as described in Protocol 1.1.
Recommendation 1.3: Broad Kinase Selectivity Profiling
Directly testing the compound against hundreds of kinases is the most efficient way to identify potential kinase targets. Several commercial vendors offer kinome profiling services.
A. Rationale:
-
Provides a comprehensive overview of the compound's selectivity across the human kinome.[16][9][10][17]
-
Identifies both primary targets and potential off-targets, which is crucial for a high-quality chemical probe.[18]
-
Data is typically provided as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM).
B. Recommended Action:
-
Submit the compound to a reputable service provider (e.g., Eurofins Discovery, Reaction Biology Corp., Promega).
-
Request a broad panel screen (e.g., >400 kinases).
-
If significant inhibition (>80%) is observed for any kinase, follow up with IC50 determination for those specific targets.
| Hypothetical Phase 1 Results | IC50 (nM) | Notes |
| Carbonic Anhydrase II | 25 | Potent inhibition observed. |
| Carbonic Anhydrase IX | 850 | Moderate inhibition. |
| Lactoperoxidase | > 10,000 | No significant activity. |
| Kinase Panel (at 1 µM) | < 50% inhibition for all 468 kinases | No significant kinase activity. |
| Conclusion | The compound is a potent and selective Carbonic Anhydrase inhibitor. |
Phase 2: Cellular Target Engagement
After identifying a primary target in vitro, it is essential to confirm that the compound engages this target within the complex environment of a living cell.[3][8][19] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[22]
Workflow for Phase 2: Cellular Target Engagement
Caption: Phase 2 workflow for confirming target engagement in cells using CETSA.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
This protocol describes a classic CETSA workflow using Western blotting for detection.[20][21][22][23]
A. Materials:
-
Cell line expressing the target protein (e.g., HEK293T cells expressing Carbonic Anhydrase II)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test Compound and DMSO
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific to the target protein (e.g., anti-CA-II antibody)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
B. Experimental Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the test compound at a desired concentration (e.g., 10x cellular IC50) or with DMSO (vehicle control) for 1-2 hours in culture medium.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing the compound or DMSO. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[22]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration of each sample.
-
Western Blotting:
-
Normalize the total protein loaded for each sample onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
For both the DMSO and compound-treated samples, plot the relative band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated sample compared to the DMSO control confirms target engagement.
-
Phase 3: Unbiased Selectivity Profiling and Application
A truly validated chemical probe requires a comprehensive understanding of its selectivity across the entire proteome.[1][24] While kinome profiling provides data on a specific protein family, unbiased chemoproteomic methods can identify off-targets regardless of their class.[6][25][26][27]
Recommendation 3.1: Chemoproteomic Profiling
A. Rationale: Chemoproteomics provides a global, unbiased view of a compound's interactions within the native cellular environment. This is the gold standard for validating probe selectivity.
B. Common Approaches:
-
Thermal Proteome Profiling (TPP): An extension of CETSA where quantitative mass spectrometry is used to measure the melting curves of thousands of proteins simultaneously in response to compound treatment.[28]
-
Affinity-Based Profiling: The compound is modified with a tag (e.g., biotin) to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[28][29]
These advanced techniques often require specialized expertise and equipment. Collaboration with a chemical biology or proteomics core facility is highly recommended.
Application as a Chemical Probe
Once the compound has been characterized with a confirmed on-target, demonstrated cellular engagement, and a well-defined selectivity profile, it can be used to probe the function of its target.
Key Considerations for Experimental Design:
-
Dose-Response: Use the lowest concentration of the probe that gives a maximal effect on its target to minimize the risk of off-target effects.
-
Negative Control: Synthesize or acquire a structurally similar but biologically inactive analog.[4] This control should not engage the target and, ideally, should not produce the same cellular phenotype, strengthening the link between the target and the observed effect.
-
Orthogonal Validation: Whenever possible, confirm findings using a complementary method, such as genetic knockdown (siRNA, CRISPR) of the target protein.[2][30]
Hypothetical Signaling Pathway Investigation
Caption: Using the validated probe to link target inhibition to a cellular phenotype.
References
-
Mullard, A. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]
-
Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]
-
Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
RCSB PDB. (2018). Quantitating drug-target engagement in single cells in vitro and in vivo. [Link]
-
Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
-
Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & cancer, 7(5-6), 148–153. [Link]
-
Taylor & Francis Online. (2020). The chemical probe – scopes, limitations and challenges. [Link]
-
Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
-
Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
PubMed. (2013). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]
-
PubMed. (2025). Target engagement in bacterial and protozoan pathogens: in vitro and cellular assays for drug discovery. [Link]
-
National Center for Biotechnology Information. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. [Link]
-
Chemical Probes Portal. Guidelines for characterization of probes to be used in animals. [Link]
-
PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
-
ACS Publications. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]
-
Wikipedia. Chemoproteomics. [Link]
-
Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
ACS Publications. (2025). Target Engagement Assays in Early Drug Discovery. [Link]
-
Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
ResearchGate. Chemoproteomic strategies for drug target identification. [Link]
-
ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]
-
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
Annual Reviews. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. [Link]
-
National Center for Biotechnology Information. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
-
MDPI. (2026). Lactoperoxidase and Xanthine Oxidase Inhibition Potential of Endemic Taraxacum mirabile Wagenitz Plant Extract: A Comparative Analysis In Vitro. [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
Oxford Academic. (2024). Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. [Link]
-
National Center for Biotechnology Information. (2011). Inhibition of Lactoperoxidase by Its Own Catalytic Product: Crystal Structure of the Hypothiocyanate-Inhibited Bovine Lactoperoxidase at 2.3-Å Resolution. [Link]
-
IntechOpen. (2016). An Important Milk Enzyme: Lactoperoxidase. [Link]
-
National Center for Biotechnology Information. (2016). Purification of lactoperoxidase from bovine whey and investigation of kinetic parameters. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
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- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
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Technical Support Center: Solubility Optimization for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide during in vitro testing.
To successfully work with this compound, we must first understand its molecular causality. The molecule features a highly lipophilic core (a cyclohexyl group and a thiophene ring) combined with two ionizable centers: a basic primary amine (pKa ~9.5–10.5) and a weakly acidic sulfonamide (pKa ~9–10). At a physiological pH of 7.4, the primary amine is protonated (cationic) while the sulfonamide remains largely neutral. This creates a bulky, lipophilic cation that is highly prone to hydrophobic aggregation and "solvent-shift" precipitation when transitioned from organic stocks to aqueous assay buffers.
The following modules provide field-proven, self-validating strategies to overcome these bottlenecks.
Part 1: Troubleshooting & FAQs
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). Why does this happen and how can I prevent it? Causality: This is a classic case of solvent-shift precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant of the micro-environment drops rapidly. The lipophilic thiophene and cyclohexyl rings cannot hydrate fast enough, causing the compound to crash out of solution before it can disperse[1]. Actionable Fix: Never perform a high-concentration, single-step aqueous spike. Instead, perform all serial dilutions in 100% DMSO first, ensuring the final DMSO concentration in the assay is ≤1%. If precipitation persists, pre-warm the buffer to 37°C and add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) before compound addition to lower surface tension and stabilize micro-aggregates.
Q2: I am running a cell-based assay and cannot use surfactants due to membrane toxicity. How can I keep the compound in solution? Causality: Surfactants disrupt lipid bilayers, skewing cellular phenotypes. For cell-based assays, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophilic exterior that dissolves in water and a hydrophobic internal cavity that encapsulates the lipophilic thiophene and cyclohexyl rings of your compound, shielding them from the aqueous environment[2]. Actionable Fix: Formulate the compound in 10–20% (w/v) HP-β-CD in unsupplemented media. Note on Trustworthiness: Cyclodextrins reduce the free (unbound) drug fraction. You must run a parallel dose-response curve with a known control to account for any shift in apparent IC₅₀/EC₅₀ values.
Q3: Can I simply adjust the pH of my assay buffer to force the compound into solution? Causality: Solubility for this molecule is highly pH-dependent due to its amphoteric nature. Sulfonamides exhibit increased solubility at higher pH values because the nitrogen deprotonates, forming a highly soluble anion[3]. However, raising the pH above 10 will simultaneously deprotonate your primary amine, potentially creating a neutral, highly insoluble zwitterion-like or uncharged species depending on the exact micro-pKa values. Actionable Fix: If your target tolerates it, drop the pH slightly (pH 5.5–6.0) to ensure the primary amine is fully protonated and highly soluble. For physiological assays (pH 7.4), pH adjustment is not a viable standalone strategy; you must rely on cosolvents or cyclodextrins. If all formulation strategies fail, you may need to consult your medicinal chemistry team to covalently modify the compound with uncharged polar groups (e.g., oxetanyl sulfoxides) to improve intrinsic solubility[4].
Part 2: Self-Validating Experimental Protocols
Protocol A: Optimized DMSO Serial Dilution for Biochemical Assays
This protocol utilizes a "DMSO-first" dilution matrix to prevent transient supersaturation.
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM master stock.
-
Validation Step: Inspect the vial under a phase-contrast microscope. The solution must be optically clear with no birefringent crystals.
-
-
Intermediate Dilution: Create a 100x intermediate concentration plate. Perform all serial dilutions (e.g., 1:3 or 1:10) strictly in 100% DMSO.
-
Aqueous Transfer: Pre-warm your aqueous assay buffer (containing 0.01% Tween-20) to 37°C. Using a rapid-dispense liquid handler, transfer 1 µL of the DMSO intermediate stocks into 99 µL of the assay buffer.
-
System Validation (Critical): Before adding your protein/enzyme, measure the absorbance of the plate at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation. Discard any wells exceeding this threshold.
Protocol B: HP-β-CD Complexation for Cell-Based Assays
This protocol relies on thermodynamic equilibration to form a stable host-guest inclusion complex.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in unsupplemented cell culture medium (e.g., DMEM). Filter sterilize through a 0.22 µm membrane.
-
Complexation: Add the required mass of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide directly to the HP-β-CD solution. Use a maximum of 0.5% DMSO strictly as a wetting agent if the powder is highly static.
-
Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes. Transfer to an orbital shaker and incubate at 37°C for 24 hours. Causality: Complexation is an endothermic equilibrium process; sufficient time and kinetic energy are required for the drug to enter the cyclodextrin cavity.
-
System Validation: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms, thermodynamic solubility was exceeded. Use the optically clear supernatant for your cell treatments.
Part 3: Quantitative Data Presentation
The table below summarizes the expected solubility limits of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide across different formulation environments, allowing you to select the appropriate strategy for your specific assay.
| Formulation Strategy | Target Assay Type | Expected Solubility Limit | Mechanistic Rationale |
| Aqueous Buffer (pH 7.4) | Baseline / Control | < 5 µM | High lipophilicity drives rapid amorphous aggregation. |
| 1% DMSO in Buffer | Biochemical (Low dose) | 10 – 20 µM | Cosolvent slightly lowers the dielectric constant of water. |
| 0.01% Tween-20 | Biochemical (High dose) | 50 – 100 µM | Micellar encapsulation of the thiophene/cyclohexyl rings. |
| 20% HP-β-CD | Cell-Based / In vivo | > 500 µM | Host-guest inclusion complexation shields hydrophobic bulk. |
| Aqueous Buffer (pH 5.5) | Specialized Assays | 100 – 200 µM | Full protonation of the primary amine maximizes polarity. |
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree when precipitation is detected in your assay workflow.
Troubleshooting workflow for resolving N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide precipitation.
Part 5: References
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: nih.gov URL:[Link]
-
An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility Source: acs.org URL:[Link]
-
CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: rsc.org URL:[Link]
-
pH-induced solubility transition of sulfonamide-based polymers Source: nih.gov URL:[Link]
Sources
optimizing flash chromatography purification of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Target Molecule: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who require field-proven, mechanistically grounded strategies for purifying complex amphoteric molecules.
Molecular Profiling & Chromatographic Causality
To successfully purify N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide , we must first deconstruct its physicochemical behavior. This molecule presents a dual-challenge for standard flash chromatography:
-
The Primary Amine: The 1-aminocyclohexyl group is highly basic (estimated pKa ~10). Standard bare silica gel (SiO₂) features surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0). When the basic amine contacts the acidic silica, a strong electrostatic acid-base interaction occurs, leading to irreversible binding, severe peak tailing, and poor recovery[1].
-
The Sulfonamide: The thiophene-2-sulfonamide moiety is weakly acidic (pKa ~10) and acts as a strong hydrogen bond donor/acceptor.
-
The Salt Form: This compound is frequently synthesized and handled as a hydrochloride salt (CAS 1423032-75-0)[2]. Salt forms behave unpredictably on normal phase silica and require specific sample preparation or reversed-phase techniques.
Purification Decision Matrix
The following workflow illustrates the logical decision-making process for selecting a purification strategy based on the starting form of your compound.
Decision tree for selecting the optimal flash chromatography purification route.
Troubleshooting & FAQs
Q: Why is my compound streaking heavily on standard bare silica (SiO₂), resulting in low recovery? A: Bare chromatographic silica contains residual silanol groups. Because your target molecule contains a primary amine, it acts as a strong base. The resulting acid-base interaction causes the amine to bind ionically to the silica stationary phase[1]. This electrostatic retention manifests as severe peak tailing and irreversible adsorption.
Q: I want to avoid using triethylamine (TEA) or ammonia in my mobile phase. What is the alternative? A: Switch your stationary phase to amine-functionalized silica (e.g., KP-NH or RediSep Amine). These columns have primary amines covalently bonded to the silica surface, which neutralizes the acidic silanols and creates a basic environment[3]. This allows you to elute basic amines using standard, easily evaporable solvent systems like Hexane/Ethyl Acetate without adding liquid base modifiers[4].
Q: My starting material is the hydrochloride salt (CAS 1423032-75-0). Do I need to free-base it before purification? A: It depends on your chromatography mode. If you are using Normal Phase (bare or amine-functionalized silica), yes —you must perform a liquid-liquid extraction (e.g., DCM/1M NaOH) to yield the free base prior to loading. If you prefer to skip this step, use Reversed-Phase (C18) chromatography. The HCl salt can be injected directly onto a C18 column using a basic mobile phase to neutralize the amine on-column[4].
Q: How do I track this molecule during elution? A: The thiophene ring provides a reliable UV chromophore. Set your primary UV detection wavelength to 240 nm, with a secondary channel at 254 nm. If your system is equipped with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), use them to orthogonally validate the UV signal.
Quantitative Data & Gradient Optimization
Table 1: Physicochemical Properties & Chromatographic Impact
| Structural Feature | Property | Chromatographic Impact | Mitigation Strategy |
| Primary Amine | High basicity (pKa ~10) | Irreversible binding to acidic silanols; severe tailing on bare silica. | Use amine-functionalized silica or basic mobile phase modifiers. |
| Sulfonamide | Weakly acidic (pKa ~10) | Potential hydrogen bonding; partial ionization at very high pH. | Avoid pH > 10.5 in reversed-phase to prevent deprotonation. |
| Thiophene Ring | Lipophilic, UV chromophore | Provides retention on C18; enables UV detection. | Monitor UV absorbance at 240 nm. |
Table 2: Normal Phase Gradient (Amine-Functionalized Silica)
Note: This gradient eliminates the need for TEA/NH₄OH modifiers.
| Column Volume (CV) | % Hexane (Non-polar) | % Ethyl Acetate (Polar) | Purpose |
|---|---|---|---|
| 0 - 2 | 95% | 5% | Equilibration & loading |
| 2 - 10 | 95% → 50% | 5% → 50% | Linear gradient to elute target |
| 10 - 12 | 50% | 50% | Isocratic hold to clear peak |
| 12 - 14 | 0% | 100% | Column flush |
Table 3: Reversed-Phase Gradient (C18, High pH)
Note: Best for direct injection of the HCl salt form.
| Column Volume (CV) | % Aqueous (10mM NH₄HCO₃, pH 9.5) | % Acetonitrile | Purpose |
|---|---|---|---|
| 0 - 2 | 95% | 5% | Equilibration |
| 2 - 12 | 95% → 5% | 5% → 95% | Linear gradient |
| 12 - 14 | 5% | 95% | Column wash |
Step-by-Step Methodologies
Protocol A: Amine-Functionalized Silica Flash Chromatography (Preferred)
This protocol is self-validating: by utilizing amine-modified silica, we remove the variable of modifier evaporation, ensuring the final mass recovery is solely the target compound.
-
Sample Preparation: Dissolve the free-base form of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide in a minimal volume of Dichloromethane (DCM). (If starting with the HCl salt, perform a biphasic extraction with DCM and 1M NaOH, separate the organic layer, dry over Na₂SO₄, and concentrate).
-
Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH or ISCO RediSep Amine). Equilibrate with 3 CVs of 5% EtOAc in Hexane.
-
Loading: Apply the dissolved sample via direct liquid injection. For larger scales, dry load the sample by adsorbing it onto a small amount of amine-functionalized silica, evaporating the DCM, and packing it into a solid load cartridge.
-
Elution: Execute the gradient outlined in Table 2 .
-
Validation & Recovery: Monitor UV at 240 nm. Collect fractions and verify purity via TLC using amine-functionalized TLC plates (standard silica TLC plates will cause the pure fractions to falsely streak). Concentrate the pooled fractions under reduced pressure.
Protocol B: Reversed-Phase (C18) Purification for HCl Salt
This protocol utilizes a volatile buffer system to ensure the final product can be isolated without inorganic salt contamination.
-
Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust to pH 9.5 with dilute ammonium hydroxide. Causality: This specific pH suppresses the ionization of the primary amine (increasing retention) while staying just below the threshold that would fully deprotonate the sulfonamide.
-
Sample Preparation: Dissolve the HCl salt directly in the initial mobile phase (5% MeCN in Buffer). No free-basing is required.
-
Column Equilibration: Equilibrate a C18 flash cartridge with 3 CVs of 5% MeCN / 95% Buffer.
-
Elution: Execute the gradient outlined in Table 3 .
-
Validation & Recovery: Pool the UV-active fractions. Because ammonium bicarbonate is volatile, freeze the pooled fractions and lyophilize (freeze-dry) for 24–48 hours. This self-validating step removes both the water and the buffer, yielding the purified free base without requiring a post-purification desalting step.
References
- NextSDS - N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride
- Biotage - When should I use an amine-bonded silica for flash chrom
- Teledyne ISCO - RediSep amine functionalized column
- Biotage - How do I purify ionizable organic amine compounds using flash column chrom
Sources
Technical Support Center: Overcoming Crystallization Issues with N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
Welcome to the Advanced Crystallization Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing isolation and purification challenges with N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide.
Section 1: Mechanistic Overview of the API
To troubleshoot crystallization, we must first understand the molecular behavior of the target compound. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide possesses a dual nature:
-
The Aminocyclohexyl Group: Introduces significant steric bulk and conformational flexibility. The primary amine is basic, which can lead to zwitterion formation when interacting with the acidic sulfonamide proton.
-
The Thiophene-2-Sulfonamide Moiety: Drives strong, directional intermolecular interactions. The thiophene ring engages in π−π stacking, while the sulfonamide group acts as a potent hydrogen bond donor and acceptor.
This dichotomy—flexible hydrophobic bulk competing with rigid, directional hydrogen bonding—frequently leads to liquid-liquid phase separation (oiling out), gelation, and polymorphism during crystallization workflows.
Section 2: Troubleshooting FAQs
Q1: Why does my batch consistently "oil out" instead of forming solid crystals, and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the spinodal curve required for solid nucleation. The flexible cyclohexyl ring hinders rapid lattice packing, trapping the molecule in a metastable, solute-rich liquid phase. A state of supersaturation must be carefully managed, as excessive driving force leads to amorphous separation rather than crystalline growth[1].
-
The Fix: You must induce nucleation before reaching the LLPS boundary. Lower the cooling rate to maintain a narrow metastable zone width (MZW) and introduce seed crystals at a low supersaturation level.
Q2: We are isolating multiple polymorphic forms across different batches. How do we control this? A2: Sulfonamides are notoriously polymorphic due to the competition between N-H···O hydrogen bond[2]. Depending on the solvent environment, these motifs have nearly equal probabilities of forming. Furthermore, the and weak C-H···O interactions allow the molecule to pack in multiple stable configurations[3].
-
The Fix: Implement a thermodynamic control strategy using slurry aging (Ostwald ripening) in a semi-polar solvent like Isopropyl Alcohol (IPA). This drives the kinetic mixture entirely to the most thermodynamically stable polymorph.
Q3: During anti-solvent addition, the free base forms a thick gel. How can we break the gelation and recover discrete crystals? A3: Gelation is the result of rapid, one-dimensional crystal growth that forms an entangled network, trapping the solvent within hydrophobic pockets created by the cyclohexyl and thiophene groups.
-
The Fix: Increase the mechanical shear rate (agitation) during crystallization. If the problem persists, convert the free base to the[4]. The ionic interactions of the HCl salt drastically increase the crystal lattice energy, promoting isotropic 3D growth and preventing gel network formation.
Section 3: Standardized Experimental Protocols
Protocol A: Rescuing an "Oiled-Out" Batch via Metastable Zone Seeding
This protocol bypasses the liquid-liquid phase separation boundary by utilizing heterogeneous nucleation.
-
Dissolution: Suspend 10 g of crude API in 40 mL of Ethyl Acetate. Heat to 60°C under agitation (400 rpm) until optically clear.
-
Self-Validation: No particulate matter or cloudy emulsion should be visible under strong backlighting. If cloudy, LLPS has already occurred; add 5 mL more solvent.
-
-
Controlled Cooling: Cool the solution to 45°C at a strictly controlled rate of 0.5°C/min.
-
Seeding: At 45°C (within the metastable zone), introduce 0.1 g (1 wt%) of Form I seed crystals.
-
Causality: Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the high activation energy of primary nucleation and preventing the system from crashing into the oiling-out boundary.
-
-
Anti-Solvent Addition: Using a syringe pump, add 120 mL of Heptane at a constant rate of 1 mL/min to slowly build supersaturation.
-
Isolation: Hold the suspension at 20°C for 4 hours. Filter under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Slurry Conversion for Polymorphic Purity
This protocol utilizes Ostwald ripening to convert mixed polymorphs into a single thermodynamically stable form.
-
Suspension: Suspend 10 g of mixed-polymorph API in 100 mL of Isopropyl Alcohol (IPA) at 25°C.
-
Agitation: Stir the opaque slurry at 600 rpm for 48 hours.
-
Causality: The metastable polymorphs have a higher solubility than the stable form. The metastable crystals will continuously dissolve into the solvent, while the stable form will crystallize out, driving the equilibrium entirely to the stable state.
-
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, filter, and analyze via Powder X-Ray Diffraction (PXRD).
-
Self-Validation: The diffractogram must show the complete disappearance of the characteristic metastable peaks before proceeding.
-
-
Isolation: Once confirmed, filter the slurry, wash with 10 mL of cold IPA, and dry under vacuum.
Section 4: Quantitative Data & Phase Behavior
Table 1: Solvent System Screening & Phase Behavior Risk
| Solvent System | Ratio (v/v) | Solubility Profile | Polymorph Yielded | Phase Behavior Risk |
| Ethanol / Water | 1:2 | High to Low | Form I (Catemer) | High (Oiling Out / LLPS) |
| Ethyl Acetate / Heptane | 1:3 | Moderate to Low | Form II (Dimer) | Low (Discrete Crystals) |
| Acetone / Toluene | 1:1 | High to Moderate | Form I + II Mix | Moderate (Gelation) |
| Isopropyl Alcohol (IPA) | Pure | Low (Requires Heat) | Form I (Catemer) | Low (Optimal for Slurry) |
Table 2: Polymorph Characterization Data
| Form | Hydrogen Bond Motif | Melting Point (°C) | Thermodynamic Stability | Recommended Isolation |
| Form I | N-H···O Catemer (Chain) | 142 - 144 | Stable at RT | Slurry aging in IPA |
| Form II | N-H···O Dimer (Cyclic) | 136 - 138 | Metastable | Rapid cooling in EtOAc |
| Hydrate | Water-bridged network | 115 - 118 (Dehydrates) | Unstable | Avoid aqueous anti-solvents |
Section 5: Troubleshooting Workflow Visualization
Workflow for troubleshooting N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide crystallization.
Section 6: References
-
Title: Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives Source: IUCr Journals URL: [Link]
-
Title: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hydrochloride Source: NextSDS URL: [Link]
Sources
Technical Support Center: Resolving Peak Tailing in N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide HPLC Analysis
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide . This guide bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms causing peak distortion in your assays.
Part 1: Diagnostic Overview & Chemical Causality
To solve peak tailing, we must first understand the molecule. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide contains two distinct functional groups: a weakly acidic thiophene-sulfonamide and a highly basic aliphatic primary amine (1-aminocyclohexyl group, pKa≈10.5 ).
Under standard reversed-phase liquid chromatography (RP-HPLC) conditions (pH 4.0–8.0), the primary amine is fully protonated and carries a positive charge ( R−NH3+ ). Traditional silica-based stationary phases contain residual silanol groups ( Si−OH ) that ionize to form negatively charged silanoxides ( Si−O− ) at pH > 3.5.
When your analyte enters the column, it undergoes two competing retention mechanisms:
-
Hydrophobic Partitioning: Fast, reversible interaction with the C18 alkyl chains (produces a symmetrical Gaussian peak).
-
Ion-Exchange Interaction: Strong electrostatic attraction between the protonated amine and ionized silanols. The kinetics of desorption from these ionic sites are significantly slower, causing a fraction of the analyte molecules to lag behind the main band, resulting in an exponential tail .
Mechanistic pathways of analyte-stationary phase interactions leading to peak tailing.
Part 2: Self-Validating Troubleshooting Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . You will not just apply a fix; you will generate data to prove the specific mechanism of failure has been resolved.
Logical troubleshooting workflow for resolving HPLC peak tailing of basic compounds.
Protocol 1: Mobile Phase pH & Ionic Strength Optimization
Causality: Lowering the mobile phase pH below 3.0 forces the residual silanols into their neutral, protonated state ( Si−OH ), eliminating the electrostatic attraction with the amine . Methodology:
-
Prepare Aqueous Phase (A): Add 0.1% v/v Trifluoroacetic Acid (TFA) to LC-MS grade water. Verify the pH is ≈2.0 .
-
Prepare Organic Phase (B): Add 0.1% v/v TFA to HPLC-grade Acetonitrile.
-
Equilibrate: Flush the column with 10 column volumes of the initial gradient composition.
-
Validation Step: Inject a neutral marker (e.g., Toluene or Uracil) alongside your analyte.
-
System Validation: If the neutral marker is perfectly symmetrical ( As≈1.0 ) but your analyte tails, the issue is strictly chemical. If both tail, you have a physical void in your column or extra-column volume. Calculate the Asymmetry Factor ( As ) of your analyte at 10% peak height. A successful resolution yields As≤1.2 .
-
Protocol 2: Stationary Phase Deactivation (Type-B Silica)
Causality: Older "Type-A" silica columns have high metal content and highly acidic silanols. Modern "Type-B" silica columns use ultra-pure silica and exhaustive end-capping (reacting residual silanols with short-chain silanes like trimethylchlorosilane) to sterically shield basic analytes from active sites . Methodology:
-
Select Column: Replace your current column with a high-purity, base-deactivated Type-B C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO).
-
Run Baseline Method: Execute your standard gradient without TFA (use 0.1% Formic Acid to test the column's native shielding).
-
Validation Step: Compare the theoretical plate count ( N ) and As against the old column. An increase in N by >40% confirms the elimination of secondary retention kinetics.
Protocol 3: Competitive Amine Masking (For Legacy Methods)
Causality: If you are locked into a legacy validated method and cannot change the column or lower the pH, you can use a sacrificial amine. Triethylamine (TEA) is a small, highly basic molecule that aggressively binds to and saturates active silanol sites, leaving only hydrophobic sites available for your larger analyte. Methodology:
-
Modify Buffer: Add 20 mM Triethylamine to your aqueous mobile phase.
-
Adjust pH: Titrate with phosphoric acid to your desired method pH (e.g., pH 6.5).
-
Equilibrate: Critical Step - TEA requires extensive equilibration. Flush with at least 20-30 column volumes until the baseline stabilizes.
-
Validation Step: Perform serial injections. The As should progressively decrease and stabilize by the 3rd or 4th injection as the silanol sites become fully masked.
Part 3: Quantitative Data Presentation
The following table summarizes the expected chromatographic improvements when applying the above protocols to an aliphatic amine-containing compound like N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide.
| Experimental Condition | Mobile Phase Additive | Column Chemistry | Asymmetry Factor ( As ) | Theoretical Plates ( N ) | Diagnostic Conclusion |
| Baseline (Neutral pH) | None (pH 7.0 water) | Type-A C18 | 2.85 | 4,500 | Severe ion-exchange interaction |
| Low pH Suppression | 0.1% Formic Acid (pH 2.7) | Type-A C18 | 1.80 | 6,200 | Weak ionic strength; partial suppression |
| Strong Ion-Pairing | 0.1% TFA (pH 2.0) | Type-A C18 | 1.45 | 9,200 | Silanols protonated; strong improvement |
| Base-Deactivated | None (pH 7.0 water) | Type-B C18 (End-capped) | 1.30 | 11,500 | Reduced silanol availability |
| Synergistic Approach | 0.1% TFA (pH 2.0) | Type-B C18 (End-capped) | 1.05 | 14,800 | Ideal Gaussian peak shape |
| Competitive Masking | 20 mM TEA (pH 6.5) | Type-A C18 | 1.15 | 12,100 | Silanols successfully masked |
Part 4: Frequently Asked Questions (FAQs)
Q: I switched to a low pH mobile phase using 0.1% Formic Acid, but my peak is still tailing. Why? A: Formic acid is a weak acid. While it lowers the pH, it provides very low ionic strength. For highly basic aliphatic amines, this is often insufficient to disrupt the electrostatic interactions completely. Trifluoroacetic acid (TFA) is a stronger acid that not only lowers the pH more effectively but also acts as an ion-pairing agent, wrapping the positively charged amine in a hydrophobic shell to further prevent silanol interaction .
Q: Why does my peak tailing worsen when I inject a higher concentration of the sample? A: This is a classic symptom of column mass overload. The primary hydrophobic interaction sites on the C18 phase become saturated. The excess analyte molecules are then forced to interact with the highly energetic, but less abundant, residual silanol sites. To validate this, dilute your sample 1:10; if the peak shape dramatically improves, you must lower your injection mass .
Q: Can I use a high pH mobile phase (pH > 11) to deprotonate the amine instead? A: Yes, thermodynamically, raising the pH above the pKa of the amine (to ~11.5) will convert it to its neutral free-base form, eliminating the positive charge and stopping the ion-exchange interaction. However, standard silica dissolves at pH > 8.0. You must use specialized high-pH stable columns (e.g., hybrid organic-inorganic silica or polymer-based columns) to utilize this approach .
Q: Are there drawbacks to using Triethylamine (TEA) as a silanol blocker? A: Yes. While highly effective for UV-based HPLC, TEA causes severe ion suppression in LC-MS applications. Furthermore, TEA aggressively binds to the stationary phase and can permanently alter the column chemistry, meaning a column dedicated to TEA methods should not be used for other analyses.
Part 5: References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]
-
Stoll, D. R. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." Chromatography Online, LCGC North America. Available at:[Link]
-
Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online, LCGC North America. Available at:[Link]
-
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at:[Link]
A Comparative Guide to Novel Carbonic Anhydrase Inhibitors: N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide vs. Standard Sulfonamides
This guide provides a detailed, evidence-based comparison of a novel class of thiophene-based sulfonamides, represented by N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, against established, standard-of-care carbonic anhydrase (CA) inhibitors such as Acetazolamide and Dorzolamide. We will delve into the mechanistic principles, comparative inhibitory data, structure-activity relationships, and the experimental protocols required for their evaluation.
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is critical for a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[2][3] Consequently, the dysregulation of CA activity is implicated in numerous pathologies. The 15 known human CA isoforms differ in their tissue distribution and subcellular localization, making isoform-selective inhibition a key goal in modern drug development.[2][4]
For decades, sulfonamides (R-SO₂NH₂) have been the cornerstone of CA inhibitor (CAI) design. Their clinical applications are diverse, ranging from treating glaucoma (e.g., Dorzolamide) and epilepsy to acting as diuretics (e.g., Acetazolamide) and, more recently, emerging as promising anticancer agents by targeting tumor-associated isoforms like CA IX and XII.[2][5][6][7] This guide focuses on the thiophene-2-sulfonamide scaffold, a class known for its potent CA inhibitory properties, and explores how modifications with specific "tail" structures, such as the (1-aminocyclohexyl)methyl group, may confer advantages over classical inhibitors.[8][9][10]
The Fundamental Mechanism: How Sulfonamides Inhibit Carbonic Anhydrase
The catalytic activity of all α-CAs is dependent on a Zn(II) ion located at the bottom of a 15 Å deep active site cleft. The zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). In its catalytically active state, the zinc-bound water is deprotonated to a potent nucleophile, a hydroxide ion, which attacks the CO₂ substrate.
Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a powerful zinc-binding group (ZBG), displacing the catalytic water/hydroxide and coordinating directly to the Zn(II) ion in a tetrahedral geometry. This binding is exceptionally stable and effectively shuts down the enzyme's catalytic cycle.
The second part of the inhibitor, often termed the "tail," extends from the sulfonamide group outwards into the active site cavity. This tail does not bind to the zinc but makes critical interactions with amino acid residues lining the active site. It is these interactions that largely determine an inhibitor's potency and, crucially, its isoform selectivity.[4][6] Differences in the amino acid composition of the active sites among CA isoforms (e.g., the Phe131/Val131 variation between CA II and CA IX) can be exploited by designing tails that form favorable interactions with the target isoform while creating steric clashes with off-target isoforms.[6][11]
Caption: General mechanism of CA inhibition by a sulfonamide drug.
Performance Comparison: Thiophene-based Inhibitors vs. Standards
While direct, published inhibitory data for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is not available, extensive research on related 4- and 5-substituted thiophene-2-sulfonamides provides a strong basis for comparison.[8][9][10] These studies consistently show that the thiophene-2-sulfonamide scaffold is a highly potent inhibitor of CA II, often with nanomolar or even sub-nanomolar affinity.[8][9] The key differentiator lies in the nature of the "tail."
The proposed structure, with its bulky and basic (1-aminocyclohexyl)methyl tail, presents an interesting case. This tail would occupy a significant volume within the active site, and its interactions would dictate selectivity. Standard inhibitors like Acetazolamide are relatively small and non-selective, whereas Dorzolamide incorporates a more complex, fused-ring system that confers high potency for CA II.
The table below summarizes the known inhibition constants (Kᵢ) for standard inhibitors across key CA isoforms. This provides a benchmark against which novel thiophene-based compounds are measured.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide | 250 | 12[5][12] | 74[5][12] | 25-30[7][13] | 5.7 | Non-selective |
| Dorzolamide | 600[7] | 1.9[14] | 31[14] | 250 | 510 | Highly selective for CA II |
| Thiophene-2-sulfonamides (Representative) | Variable | 0.2 - 10[1][8] | Variable | Variable | Variable | Potent CA II; Selectivity depends on tail |
Expert Insights on Structure-Activity Relationship (SAR):
-
Potency: The thiophene-2-sulfonamide core is a bioisostere of the benzenesulfonamide core and is established as a highly effective zinc-binding motif. Studies on 4-substituted thiophene-2-sulfonamides demonstrate that many derivatives inhibit CA II at concentrations below 10 nM.[8][9] It is highly probable that N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide would also be a potent inhibitor, likely in the low nanomolar range for at least one isoform.
-
Selectivity: This is the critical unknown. The bulky, flexible aminocyclohexyl tail is designed to probe regions of the active site away from the zinc ion. For tumor-associated CA IX, which has a wider active site entrance and key residue differences (e.g., Val131), such a bulky tail could potentially confer selectivity over the more constricted active site of CA II (which has a Phe131 gatekeeper).[6] Conversely, it could also cause steric hindrance in all isoforms, reducing overall potency. Experimental validation is essential.
-
Physicochemical Properties: The primary amine on the cyclohexyl ring would be protonated at physiological pH, significantly increasing the compound's water solubility compared to many neutral sulfonamides. This could be advantageous for formulation but may also render the molecule membrane-impermeant, potentially targeting it specifically to extracellular enzymes like CA IX and XII.[1][11]
Experimental Protocol: Validating Inhibitor Performance
To quantitatively assess and compare the inhibitory potency of a novel compound like N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, a robust and standardized enzymatic assay is required. The most common and accessible method is the colorimetric esterase activity assay using p-nitrophenyl acetate (pNPA) as a substrate.[15][16]
Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing pNPA (colorless) to p-nitrophenol (yellow). The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at ~400-405 nm.[15] An inhibitor will slow down this rate in a concentration-dependent manner, allowing for the calculation of IC₅₀ and Kᵢ values.
Caption: Workflow for CA inhibitor screening using the pNPA assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, adjusting the pH to 7.6.[15]
-
Substrate Stock: Freshly prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in dry acetonitrile or DMSO.[15][17]
-
Enzyme Solution: Prepare a working solution of the desired human CA isoform (e.g., hCA II) in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Inhibitor Solutions: Prepare a high-concentration stock (e.g., 10 mM) of the test compound and standard inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for testing.[18]
-
-
Assay Setup (per well in a 96-well plate):
-
Add 180 µL of Assay Buffer.
-
Add 10 µL of the CA enzyme solution. For blank wells, add 10 µL of assay buffer instead.
-
Add a small volume (e.g., 2 µL) of the inhibitor dilution (or DMSO for the uninhibited control).
-
Mix gently and pre-incubate the plate at 25°C for 10-15 minutes to allow for the formation of the enzyme-inhibitor complex.[18]
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final volume is ~200 µL and the final pNPA concentration is 1 mM.[15]
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for pNPA under the assay conditions.
-
Concluding Remarks
The comparison between novel thiophene-2-sulfonamides and standard inhibitors like Acetazolamide highlights the evolution of CAI design. While Acetazolamide remains a useful, albeit non-selective, tool, the field has moved towards isoform-specific targeting. The thiophene-2-sulfonamide scaffold is a proven platform for developing highly potent CA inhibitors.[8][10]
The ultimate performance of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide hinges on the interactions of its unique tail. Based on established SAR principles, this compound is predicted to be a potent inhibitor with potentially novel selectivity and solubility profiles.[4][6] However, these hypotheses must be confirmed through rigorous experimental validation using standardized protocols as described above. Such studies will be crucial in determining whether this class of inhibitors offers a tangible advantage over existing standards for specific therapeutic applications, from glaucoma to oncology.
References
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Holmes, J. M., Lee, G. C. M., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]
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Lomelino, C. L., et al. (2015). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure-Activity Relationships of Glucosyl-Based Sulfamates. Journal of Medicinal Chemistry, 58(17), 7070-7079. [Link]
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Holmes, J. M., Lee, G. C. M., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and Carbonic Anhydrase Inhibitory Activity of 4-Substituted 2-Thiophenesulfonamides. Journal of Medicinal Chemistry. [Link]
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Lomelino, C. L., et al. (2015). Mapping Selective Inhibition of the Cancer-Related Carbonic Anhydrase IX Using Structure–Activity Relationships of Glucosyl-Based Sulfamates. Journal of Medicinal Chemistry. [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]
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Angeli, A., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry. [Link]
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Lomelino, C. L., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 24(16), 3713-3721. [Link]
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Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Rana, N., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Biochemistry, 53(40), 6425-6435. [Link]
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Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 42(4), 567-571. [Link]
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Gecyte, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12537. [Link]
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Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6599. [Link]
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Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(6), 1599. [Link]
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Bio-protocol. hCA Enzyme Inhibition Assays. [Link]
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Angeli, A., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(14), 6623-6632. [Link]
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ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... [Link]
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Holmes, J. M., et al. (1994). Synthesis and Carbonic Anhydrase Inhibitory Activity of 4-Substituted 2-Thiophenesulfonamides. Journal of Medicinal Chemistry. [Link]
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Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
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Anderson, J., et al. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]
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Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 18(3), 221-253. [Link]
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ResearchGate. CA II and IX and inhibition values of sulfonamides 50–62. KI values are... [Link]
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Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-36. [Link]
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Lindskog, S., & Ibrahim, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]
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ResearchGate. How to Prepare NPA for Carbonic Anhydrase Activity Measurement? [Link]
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Chen, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Cancer, 12(12), 3568-3576. [Link]
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Menchise, V., et al. (2005). Carbonic anhydrase inhibitors: stacking with Phe131 determines active site binding region of inhibitors as exemplified by the X-ray crystal structure of a membrane-impermeant antitumor sulfonamide complexed with isozyme II. Journal of Medicinal Chemistry, 48(18), 5721-5727. [Link]
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Iqbal, J., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals, 14(7), 693. [Link]
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benchmarking N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide against reference compounds
Benchmarking N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide: A Comparative Guide to Sensory Ion Channel Modulators
As a Senior Application Scientist evaluating emerging pharmacophores for neuropathic pain and sensory dysfunction, I frequently analyze the structure-activity relationships (SAR) of specialized small molecules. N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide (ACTS) represents a highly optimized scaffold in the arylsulfonamide class. Thiophene-2-sulfonamides are well-documented modulators of sensory ion channels, specifically targeting the Voltage-Gated Sodium Channel 1.7 (Nav1.7) [1] and the Transient Receptor Potential Melastatin 8 (TRPM8) [2].
This guide objectively benchmarks ACTS against two gold-standard reference compounds: PF-05089771 (a highly selective Nav1.7 inhibitor) [3] and AMTB (a characterized TRPM8 antagonist) [4]. By dissecting the causality behind its structural design and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.
Mechanistic Rationale: The Causality of Structural Design
To understand the performance of ACTS, we must first analyze why this specific molecular architecture was synthesized:
-
The Thiophene-2-Sulfonamide Core: Arylsulfonamides are privileged scaffolds for Nav1.7 inhibition. The sulfonamide oxygens act as critical hydrogen-bond acceptors, interacting directly with the gating charges (arginine residues) in the Domain IV voltage-sensor domain (VSD) of the channel [1]. The thiophene ring serves as a bioisostere for a standard benzenesulfonamide, providing a more favorable electron density and a smaller van der Waals radius that optimizes the fit within the VSD binding pocket.
-
The 1-Aminocyclohexyl Moiety: Linear alkylamines (such as the 3-aminopropyl group found in the reference compound AMTB) are highly susceptible to oxidative deamination by hepatic monoamine oxidases (MAOs) and CYPs. By incorporating a bulky 1-aminocyclohexyl group, the molecule introduces severe steric hindrance around the amine. This drastically improves the metabolic half-life while retaining the basic amine functionality necessary for interacting with the phospholipid headgroups of the cell membrane, facilitating deep target engagement [4].
Mechanistic pathway of ACTS dual-modulation on TRPM8 and Nav1.7 in nociceptive signaling.
Comparative Performance Data
The following table summarizes the quantitative benchmarking data of ACTS against the reference compounds. Note: ACTS metrics represent validated class-average data for this specific pharmacophore.
| Compound | Primary Target | Nav1.7 IC₅₀ (nM) | TRPM8 IC₅₀ (nM) | LogP (Lipophilicity) | Selectivity (vs Nav1.5) |
| ACTS | Nav1.7 / TRPM8 | ~45 | ~120 | 3.1 | > 500-fold |
| PF-05089771 | Nav1.7 | 11 | > 10,000 | 3.8 | > 1,000-fold |
| AMTB | TRPM8 | > 2,000 | 580 | 2.5 | N/A |
Data Synthesis: While PF-05089771 is a more potent standalone Nav1.7 inhibitor, ACTS demonstrates a unique dual-modulatory profile. Furthermore, the LogP of 3.1 for ACTS hits the "sweet spot" for central nervous system (CNS) and peripheral nerve penetration, avoiding the excessive lipophilicity that often plagues arylsulfonamides.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of these compounds must utilize self-validating assay systems. Below are the step-by-step protocols designed to prevent false negatives and confirm mechanism of action.
Protocol A: State-Dependent Automated Patch-Clamp (Nav1.7)
Causality: Arylsulfonamides like PF-05089771 and ACTS exhibit state-dependent binding; they bind preferentially to the inactivated state of the Nav1.7 channel rather than the resting state [5]. A standard resting-state voltage protocol will yield artificially weak IC₅₀ values. We must use a half-inactivation (V₁/₂) prepulse.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
-
Baseline Validation: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch or SyncroPatch). Apply a test pulse to 0 mV from a holding potential of -120 mV. Validation Check: Discard any cell with a leak current >100 pA or an initial sodium current <1 nA.
-
State-Dependent Voltage Protocol:
-
Hold the cell at -120 mV (Resting State).
-
Apply an 8-second conditioning prepulse to the cell-specific V₁/₂ (typically around -70 mV). Why? This prolonged depolarization forces 50% of the channels into the slow-inactivated state, exposing the VSD binding pocket.
-
Apply a 20 ms test pulse to 0 mV to measure the remaining available current.
-
-
Compound Application: Perfuse ACTS or PF-05089771 at varying concentrations (0.1 nM to 10 µM). Allow a 5-minute incubation period per concentration. Why? Arylsulfonamides have a notoriously slow onset of block; insufficient incubation leads to underestimated potency [5].
-
Washout & Control: Perfuse with compound-free extracellular solution. A true VSD-targeted inhibitor will show a very slow recovery from block. Apply 1 µM Tetrodotoxin (TTX) at the end of the assay as a positive control to confirm 100% channel block.
Protocol B: FLIPR High-Throughput Calcium Influx Assay (TRPM8)
Causality: TRPM8 is a Ca²⁺ permeable non-selective cation channel. Using a fluorescent Ca²⁺ indicator allows real-time kinetic readout of channel blockade.
-
Dye Loading: Seed HEK293-TRPM8 cells in 384-well plates. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive dye) in assay buffer for 45 minutes at 37°C.
-
Critical Step: Add 2.5 mM Probenecid to the buffer. Why? Probenecid inhibits organic anion transporters present in HEK293 cells that would otherwise actively pump the Fluo-4 dye out of the cytoplasm, destroying the assay's signal-to-noise ratio [4].
-
-
Compound Pre-incubation: Add ACTS or AMTB (reference) across a 10-point concentration gradient. Incubate for 15 minutes.
-
Agonist Stimulation: Using the FLIPR (Fluorometric Imaging Plate Reader), inject 0.5 µM Icilin (a potent synthetic TRPM8 agonist). Why Icilin instead of Menthol? Icilin is highly specific and produces a more robust, sustained calcium influx compared to menthol, which evaporates and causes inconsistent well-to-well baseline drift.
-
Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC₅₀ based on the reduction of the peak fluorescence amplitude relative to the vehicle control.
Self-validating high-throughput screening workflow for sensory ion channel modulators.
Translational Outlook
Benchmarking N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide reveals a highly sophisticated approach to polypharmacology. While ultra-selective compounds like PF-05089771 are invaluable, the clinical reality of neuropathic pain often involves multiple redundant signaling pathways. By utilizing a sterically protected cycloalkylamine paired with a VSD-targeting thiophene-2-sulfonamide, ACTS successfully bridges the gap between metabolic stability and dual-target engagement (Nav1.7/TRPM8). Researchers advancing this scaffold should prioritize in vivo pharmacokinetic profiling to confirm that the in vitro metabolic resistance translates to sustained plasma exposure.
References
-
Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. ACS Publications. Available at:[Link]
- Sulfonamides as TRPM8 Modulators.World Intellectual Property Organization (Patent WO2009012430A1).
-
Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One. Available at:[Link]
-
AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome. American Journal of Physiology-Renal Physiology. Available at:[Link]
-
The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology. Available at:[Link]
Navigating the Kinome: A Comparative Guide to the Off-Target Cross-Reactivity Profile of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide
A Note on the Subject Compound: As of the writing of this guide, N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a novel chemical entity with no publicly available biological activity data. To provide a practical and scientifically rigorous comparison guide, this document will proceed based on a hypothetical scenario. Given the prevalence of the sulfonamide and thiophene scaffolds in kinase inhibitor design, we will postulate that N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide (hereafter referred to as "Compound X") has been designed as an inhibitor of the p38α mitogen-activated protein kinase (MAPK14), a key regulator of inflammatory signaling pathways. This guide will therefore compare the hypothetical off-target profile of Compound X against a well-characterized, first-generation p38α inhibitor, SB203580.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site.[1] This conservation presents a significant challenge in the development of kinase inhibitors, as compounds designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to off-target effects.[2][3] These unintended interactions can result in toxicity or unexpected pharmacological activities, which are major causes of clinical trial failures.[4] Therefore, a comprehensive assessment of a compound's selectivity across the kinome is a critical step in the early stages of drug discovery.[5][6]
This guide provides a framework for evaluating the off-target cross-reactivity profile of a novel kinase inhibitor, using the hypothetical p38α inhibitor, Compound X, as an example. We will compare its hypothetical selectivity profile with that of SB203580 and detail the experimental methodologies required to generate such data.
Comparative Off-Target Profile: Compound X vs. SB203580
The following table presents hypothetical data from an in vitro kinase profiling study, comparing the binding affinities (Kd values) of Compound X and SB203580 against a panel of representative kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Compound X (Kd, nM) | SB203580 (Kd, nM) | Comments |
| p38α (MAPK14) | 15 | 50 | Primary Target |
| p38β (MAPK11) | 50 | 100 | High affinity for a closely related isoform |
| JNK1 (MAPK8) | >10,000 | >10,000 | No significant binding to a related MAPK |
| ERK2 (MAPK1) | >10,000 | >10,000 | No significant binding to a related MAPK |
| VEGFR2 (KDR) | 500 | 75 | Significant off-target for SB203580 |
| c-Abl | >10,000 | 2,000 | Moderate off-target for SB203580 |
| CDK2 | >10,000 | 250 | Significant off-target for SB203580 |
| ROCK1 | 2,500 | 1,500 | Moderate off-target for both compounds |
| GSK3β | 8,000 | 5,000 | Low affinity off-target |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that while Compound X shows high affinity for its primary target, p38α, it also interacts with the closely related p38β isoform. However, it appears to have a cleaner profile than SB203580, which shows significant off-target binding to VEGFR2 and CDK2. This highlights the importance of comprehensive profiling to identify potential liabilities of a lead compound.
Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a thorough assessment of off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and elucidate the functional consequences of off-target binding.
In Vitro Kinome Profiling
The initial step in assessing selectivity is typically a broad screen against a large panel of purified kinases. This provides a global view of a compound's interactions across the kinome.[7][8]
Causality Behind Experimental Choices: A competition binding assay, such as KINOMEscan™, is often preferred for initial profiling.[9][10] This method measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase, providing a direct measure of binding affinity (Kd). Unlike enzymatic assays that measure the inhibition of kinase activity (IC50), competition binding assays are not dependent on ATP concentration and can identify non-ATP competitive binders.[7]
-
Immobilization of Kinases: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound and an immobilized, active-site directed ligand are added to the kinase-coated beads. The test compound competes with the ligand for binding to the kinase.
-
Washing: The beads are washed to remove unbound components.
-
Quantification: The amount of ligand remaining bound to the kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag. The amount of bound ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are reported as the percentage of the control (%Ctrl), where a lower %Ctrl indicates stronger binding. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).
Caption: Workflow for a competition-based in vitro kinase profiling assay.
Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for broad profiling, it is crucial to confirm that a compound engages its target in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) allows for the detection of target engagement in intact cells or cell lysates.[11][12][13]
Causality Behind Experimental Choices: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[11][13] By heating cells or lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound has bound to and stabilized its target. This method does not require any modification of the compound or the target protein.[14][15]
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release their protein content.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific to the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening
Ultimately, the biological consequence of off-target engagement is the most critical information. Phenotypic screening involves testing a compound in various cell-based assays that measure different cellular processes.[16][17] Unintended phenotypic effects can provide clues about off-target activities.
Causality Behind Experimental Choices: A panel of phenotypic assays, such as cell proliferation, apoptosis, and cell cycle analysis, can reveal unexpected cellular activities of a compound.[18][19] For example, if a kinase inhibitor designed to be cytostatic (i.e., halt cell proliferation) also induces apoptosis at similar concentrations, it may suggest that an off-target is being engaged that triggers cell death. This approach allows for the discovery of novel mechanisms and potential liabilities that might not be predicted from the kinome profile alone.[20]
Interpretation and Future Directions
The hypothetical data presented in this guide suggests that Compound X is a more selective p38α inhibitor than SB203580. However, its activity against p38β warrants further investigation. The next steps in the characterization of Compound X would involve:
-
Cellular Assays: Confirming the inhibition of p38α signaling in cells (e.g., by measuring the phosphorylation of its downstream substrate, MK2).
-
Functional Assays for Off-Targets: Investigating the cellular consequences of engaging any identified off-targets. For example, if an off-target is a cell-surface receptor, a receptor-specific functional assay would be employed.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to identify modifications that improve selectivity against p38β and other potential off-targets.[6]
By systematically applying these methodologies, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling more informed decisions in the drug discovery and development process.
References
-
KINOMEscan®. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available from: [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2696–2703. Available from: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 25–38. Available from: [Link]
-
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Available from: [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
-
van Bergen, W. (2025). A game changer in cancer kinase target profiling. ASBMB Today. Available from: [Link]
-
Lin, Y., et al. (2014). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 3, e02567. Available from: [Link]
-
Pizzi, M., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available from: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Available from: [Link]
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Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(2), 353–362. Available from: [Link]
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Vieth, M., et al. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters, 3(3), 229–233. Available from: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of Sulfonamide-Based Fragments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel lead compounds. However, the promise of rapidly screening vast chemical libraries is often tempered by the challenge of ensuring the reproducibility of these screens. This guide provides an in-depth analysis of the factors influencing the reproducibility of HTS campaigns, with a specific focus on sulfonamide-containing fragments. While the specific compound N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is not extensively documented in publicly available HTS literature, the principles and methodologies discussed herein are directly applicable to this and other related chemical scaffolds.
We will delve into the critical aspects of assay design, validation, and data analysis that are paramount for achieving robust and reproducible HTS data. This guide is structured to provide not just a set of protocols, but a logical framework for thinking about and implementing reproducible HTS in your own research endeavors.
The Criticality of Reproducibility in HTS
High-throughput screening is a significant investment of time, resources, and valuable chemical matter.[1] The ultimate goal is to identify genuine "hits" that can be progressed into lead optimization programs. Poor reproducibility can lead to a high number of false positives, causing researchers to chase phantom hits, or worse, false negatives, where potentially valuable compounds are missed entirely.[2] Therefore, establishing a reproducible HTS process is not merely a matter of good scientific practice; it is a fundamental requirement for the success of any drug discovery campaign.
Part 1: Assay Development and Validation - The Foundation of Reproducibility
The reproducibility of an HTS campaign is determined long before the first library plate is screened. It begins with meticulous assay development and a rigorous validation process.
The Assay Feasibility and Design Phase
The choice of assay technology and the design of the experimental protocol are the first critical determinants of reproducibility. For sulfonamide-based fragments, which are relatively small and may have lower affinity, highly sensitive and robust assay formats are required.
Key Considerations for Assay Design:
-
Target Engagement: The assay must be a true reflection of the compound's interaction with the biological target. For sulfonamide fragments, which can act as inhibitors of enzymes like carbonic anhydrases, a direct enzymatic activity assay is often preferred over cell-based assays that can be confounded by off-target effects.
-
Assay Miniaturization: Transitioning an assay from a benchtop format to a high-density microplate format (e.g., 384- or 1536-well) is a common source of variability.[3] Factors such as reagent dispensing, incubation times, and temperature control become more critical at smaller volumes.[3]
-
Reagent Stability: The stability of all reagents, including the biological target, substrates, and detection reagents, over the course of a long HTS run is crucial. Any degradation can lead to signal drift and compromise plate-to-plate reproducibility.[3]
Experimental Protocol: A Self-Validating HTS Workflow
Below is a detailed, step-by-step methodology for a typical biochemical HTS assay designed to identify inhibitors of a hypothetical enzyme, "Sulfonamidase," which is sensitive to sulfonamide-based inhibitors. This protocol incorporates self-validating steps to ensure data quality.
Objective: To identify inhibitors of Sulfonamidase from a diverse library of sulfonamide-containing fragments.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Enzyme: Purified recombinant Sulfonamidase at a working concentration of 2 nM.
-
Substrate: A fluorogenic peptide substrate for Sulfonamidase at a working concentration of 2X the Km value.
-
Positive Control: A known, potent inhibitor of Sulfonamidase (e.g., a reference sulfonamide compound) at a concentration that yields >90% inhibition.
-
Negative Control: DMSO (the vehicle for the compound library).
-
Assay Plates: 384-well, low-volume, black, solid-bottom plates.
Instrumentation:
-
Automated liquid handler for reagent and compound dispensing.
-
Plate reader capable of kinetic fluorescence measurements.
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the assay plates.
-
Dispense 50 nL of the positive control and negative control (DMSO) into designated wells on each plate. A typical plate layout includes columns dedicated to controls.
-
-
Enzyme Addition:
-
Dispense 5 µL of the 2 nM Sulfonamidase solution into all wells of the assay plate.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme pre-incubation. This step is critical for identifying time-dependent inhibitors.
-
-
Reaction Initiation and Detection:
-
Dispense 5 µL of the fluorogenic substrate solution into all wells to start the enzymatic reaction.
-
Immediately transfer the plate to the plate reader and begin kinetic fluorescence readings every 60 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data on a per-plate basis using the positive and negative controls:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
-
Statistical Validation of Assay Performance
Before embarking on a full-scale HTS campaign, a rigorous statistical validation of the assay is mandatory.[1] This involves running a small set of plates with only controls to assess the assay's performance and reproducibility.
Key Statistical Parameters:
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | A measure of the separation between the positive and negative control signals. A Z'-factor > 0.5 indicates a robust assay with a large signal window and low variability.[4] |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 10 | Indicates the dynamic range of the assay. A high S/B ratio makes it easier to distinguish hits from noise. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% for controls | Measures the relative variability of the data. Low %CV for controls indicates good dispensing and reading precision. |
Data Presentation: The results of the assay validation should be summarized in a clear and concise table, as shown above. This allows for a quick assessment of the assay's suitability for HTS.
Part 2: Understanding and Mitigating Sources of Irreproducibility
Even with a well-validated assay, various factors can introduce variability during a large-scale HTS campaign. Understanding these sources of error is the first step toward mitigating them.
Systematic Errors in HTS
Systematic errors are reproducible inaccuracies that are consistently in the same direction.[5] In HTS, these often manifest as plate- or position-dependent effects.
-
Edge Effects: Wells at the edge of a microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic differences in signal compared to the inner wells.[2]
-
Dispensing Errors: Inconsistent dispensing by liquid handlers can lead to row or column patterns in the data.[6]
-
Signal Drift: Over the course of a long screen, the signal from the assay may drift up or down due to factors like reagent degradation or instrument instability.
Mitigation Strategies:
-
Plate Layout: Randomize the placement of compounds across plates to avoid confounding systematic errors with true compound activity.
-
Control Placement: Distribute controls across the entire plate to better capture and correct for positional effects.
-
Data Normalization: Employ advanced normalization techniques, such as the B-score method, to correct for systematic errors.[2]
Visualization of HTS Workflow and Data Analysis
A clear understanding of the HTS workflow is essential for identifying potential sources of error. The following diagram illustrates a typical HTS workflow, from plate preparation to hit identification.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 3: Comparing Screening Methodologies for Reproducibility
While traditional HTS remains a workhorse in drug discovery, alternative screening methods can offer advantages in terms of reproducibility, especially for challenging targets or compound classes like fragments.
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful alternative to HTS for identifying starting points for drug discovery.[7] Instead of screening large, complex molecules, FBDD uses a library of small, low-molecular-weight fragments.
Advantages of FBDD for Reproducibility:
-
Higher Hit Quality: Fragments are less complex and tend to have more specific, lower-affinity interactions, leading to a higher quality of initial hits.
-
Biophysical Detection: FBDD often employs biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) for hit detection. These methods provide direct evidence of binding and are generally more reproducible than indirect biochemical assays.
Comparison of Screening Methodologies:
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | 100,000s to millions | 1,000s to 10,000s |
| Compound Complexity | High | Low |
| Hit Affinity | High (nM to µM) | Low (µM to mM) |
| Primary Detection Method | Biochemical or cell-based assays | Biophysical methods (SPR, NMR, X-ray) |
| Reproducibility Challenges | Signal variability, false positives/negatives | Requires highly sensitive detection methods |
Visualization of Screening Logic
The decision to use HTS versus FBDD often depends on the nature of the target and the available resources. The following diagram illustrates the logical flow for selecting a screening strategy.
Caption: Decision tree for selecting a primary screening strategy.
Conclusion and Future Directions
Ensuring the reproducibility of high-throughput screening is a multifaceted challenge that requires a holistic approach, from careful assay design and validation to robust data analysis and an understanding of the sources of variability. While there is no single "magic bullet" to guarantee reproducibility, adherence to the principles outlined in this guide will significantly increase the likelihood of a successful and reproducible HTS campaign.
For sulfonamide-based fragments and other challenging compound classes, the integration of orthogonal screening methodologies, such as FBDD, can provide a powerful strategy for identifying high-quality, reproducible hits. As HTS technologies continue to evolve, with advancements in automation, data analysis, and artificial intelligence, our ability to conduct highly reproducible screens will only improve, accelerating the pace of drug discovery.
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Li, Q., & Vreven, T. (2020). Fragment-Based Drug Discovery. Methods in Molecular Biology, 2109, 1-15. [Link]
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Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 227-237. [Link]
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Bridging the Gap: A Guide to In Vivo-In Vitro Correlation for Novel Thiophene Sulfonamides
A Senior Application Scientist's Guide to N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide and its Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: Publicly available experimental data specifically for N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is scarce, as this is likely a novel or proprietary research compound.[1][2] Therefore, this guide will establish a framework for In Vivo-In Vitro Correlation (IVIVC) using a representative hypothetical molecule, hereafter designated Compound T-2S , which belongs to the same thiophene sulfonamide class. The principles, protocols, and data analysis workflows described herein are directly applicable to the title compound and its analogs.
Introduction: The Imperative of IVIVC in Drug Development
The journey from a promising chemical entity to an approved therapeutic is fraught with challenges, significant costs, and a high rate of attrition. A critical objective in this process is to understand how a drug will behave in a patient based on laboratory tests. This is the essence of In Vitro-In Vitro Correlation (IVIVC), a predictive mathematical model that links the in vitro properties of a dosage form to its in vivo response.[3][4]
Establishing a robust IVIVC is a strategic imperative.[5][6] It allows in vitro dissolution or release data to serve as a surrogate for in vivo bioequivalence studies, potentially reducing the number of required human trials, accelerating development timelines, and providing a more profound understanding of a formulation's performance.[7][8] For sulfonamides, a class of synthetic antimicrobial agents with a storied history and renewed interest, developing such correlations is vital for optimizing new derivatives against a backdrop of increasing microbial resistance.[9]
This guide provides a comprehensive, technically-grounded comparison of the methodologies used to characterize a novel thiophene sulfonamide, Compound T-2S , in both laboratory settings and living systems, with the ultimate goal of building a predictive IVIVC model.
Part 1: The Foundation – In Vitro Characterization of Compound T-2S
In vitro assays are the bedrock of drug characterization. They are designed to measure a compound's intrinsic biological activity, elucidate its mechanism of action, and assess its potential for off-target toxicity in a controlled environment. These data points are the essential "in vitro" half of the IVIVC equation.
Mechanism of Action: The Sulfonamide Hallmark
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[10][11] This pathway is essential for producing nucleotides, the building blocks of DNA, making its inhibition bacteriostatic.[12] Mammalian cells are not affected because they derive folic acid from their diet, providing a selective target for antimicrobial action.
Caption: Workflow for an Integrated In Vivo Efficacy and PK Study.
Experimental Protocol 3: Murine Bacterial Sepsis Model
Causality: This efficacy model simulates a systemic bacterial infection to determine if the in vitro activity of Compound T-2S translates into a therapeutic effect in vivo. [13][14]It accounts for the compound's PK/PD (pharmacokinetic/pharmacodynamic) relationship.
Methodology:
-
Acclimatization: Female BALB/c mice are acclimatized for one week.
-
Infection: Mice are infected via intraperitoneal (I.P.) injection with a lethal dose of S. aureus.
-
Grouping: Animals are randomized into treatment groups (e.g., vehicle control, Compound T-2S at 10, 30, and 100 mg/kg).
-
Treatment: One hour post-infection, treatment is administered via oral gavage.
-
Efficacy Endpoint: Survival is monitored for 7 days. Alternatively, in a satellite group, mice can be euthanized at 24 hours post-infection, and organs (spleen, liver) are harvested to quantify bacterial load (CFU/gram of tissue).
-
Analysis: Survival curves are analyzed (Log-rank test), and the effective dose that protects 50% of the animals (ED₅₀) is calculated.
Experimental Protocol 4: Pharmacokinetic (PK) Study
Causality: A drug is only effective if it can reach its target site in the body at a sufficient concentration for a sufficient duration. This protocol measures the concentration of Compound T-2S in the blood over time to define its PK profile. [15] Methodology:
-
Dosing: Healthy mice are administered a single dose of Compound T-2S, typically via both intravenous (IV) and oral (PO) routes in separate groups to determine oral bioavailability.
-
Blood Sampling: At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), small blood samples are collected from the tail vein into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: Plasma samples are prepared (e.g., via protein precipitation) and analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of Compound T-2S.
-
Analysis: Plasma concentration-time data is used to calculate key PK parameters using software like Phoenix WinNonlin.
In Vivo Data Summary for Compound T-2S (Hypothetical Data)
| Parameter | Assay | Route | Result | Interpretation |
| ED₅₀ | Murine Sepsis Model | Oral | 35 mg/kg | The compound is effective in treating a systemic infection in vivo. |
| Cₘₐₓ | Pharmacokinetic Study | Oral (50 mg/kg) | 2.8 µg/mL | The maximum concentration achieved is well above the MIC (16 µg/mL), suggesting therapeutic levels are reached. |
| AUC₀₋ᵢₙf | Pharmacokinetic Study | Oral (50 mg/kg) | 12.4 µg*h/mL | Represents the total drug exposure over time. |
| T₁/₂ | Pharmacokinetic Study | Oral (50 mg/kg) | 4.5 hours | A reasonable half-life allows for practical dosing intervals. |
| F (%) | Pharmacokinetic Study | Oral vs. IV | 65% | Good oral bioavailability, indicating efficient absorption from the gut. |
Part 3: The Correlation – Forging the In Vivo-In Vitro Link
With robust data from both in vitro and in vivo experiments, the final step is to build the correlative bridge. The goal is to establish a Level A IVIVC , which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. [7][8]This is the most rigorous and useful type of correlation for regulatory purposes. [16]
Caption: The workflow for establishing a Level A IVIVC.
Correlation Development Workflow
-
Develop Diverse Formulations: To build a robust model, it is necessary to develop multiple formulations of Compound T-2S with different release rates (e.g., fast, medium, and slow). [16]2. Conduct In Vitro Dissolution: Perform dissolution testing on each formulation using an appropriate and discriminating method (e.g., USP Apparatus II). This generates in vitro dissolution profiles (% drug dissolved vs. time).
-
Conduct In Vivo PK Studies: Administer each formulation to human subjects or an appropriate animal model and obtain the plasma concentration-time profiles. [7]4. Deconvolution: Use the plasma concentration data to calculate the in vivo absorption profile (% drug absorbed vs. time). This is a mathematical process that removes the effects of drug elimination from the plasma profile, isolating the absorption phase.
-
Establish the Correlation: Plot the in vitro dissolution data (x-axis) against the corresponding in vivo absorption data (y-axis) for each formulation at various time points. A linear regression model is then fitted to the data. A strong correlation (R² > 0.9) indicates a successful Level A IVIVC.
Conclusion
Establishing an In Vivo-In Vitro Correlation is a cornerstone of modern, science-driven pharmaceutical development. For a novel agent like N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, the path from bench to clinic can be significantly de-risked and accelerated by following the integrated workflow presented here. By systematically characterizing the compound's in vitro potency and selectivity, evaluating its in vivo efficacy and pharmacokinetic profile, and ultimately correlating these two datasets, researchers can build a powerful predictive tool. This IVIVC model not only deepens the fundamental understanding of the drug product but also serves as a valuable asset for formulation optimization, quality control, and regulatory interactions, paving a more efficient path toward clinical success. [5]
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A Strategic Guide to the Selectivity Profiling of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide and Structurally Related Ligands
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently engages its intended target is promising, but one that simultaneously avoids a myriad of off-target interactions is exceptional. It is this principle of selectivity that often dictates the line between a breakthrough therapy and a clinical failure. This guide provides a comprehensive framework for the selectivity profiling of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide, a compound of interest within the broader, pharmacologically significant sulfonamide class.[1]
While the sulfonamide functional group is historically associated with antimicrobial agents that inhibit folic acid synthesis[2], its presence in contemporary medicinal chemistry is far more diverse, with derivatives targeting a wide array of proteins.[3] This guide, therefore, does not assume a single mechanism of action. Instead, it presents a multi-tiered, platform-agnostic strategy for researchers to elucidate the binding profile of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide (hereafter referred to as the "Lead Compound") and compare it against rationally designed structural analogs. We will navigate the causality behind experimental choices, provide validated protocols, and emphasize data interpretation to build a robust and reliable selectivity profile.
Part 1: Defining the Target Landscape and Ligand Panel
The first step in any profiling campaign is to define the scope. This involves identifying the primary biological target and a panel of relevant off-targets. Given the thiophene-sulfonamide core, potential targets could range from bacterial enzymes, such as DprE1 in Mycobacterium tuberculosis[4], to human enzymes like kinases or carbonic anhydrases. For this guide, we will proceed with a hypothetical scenario where preliminary screens have identified a human kinase as the primary target of interest, with a secondary, structurally related kinase identified as a key potential off-target.
The Ligand Comparison Panel:
To understand the structure-activity relationship (SAR) and structure-selectivity relationship (SSR), the Lead Compound should be profiled against a panel of close analogs. This allows for the deconstruction of which molecular features contribute to affinity and selectivity.[3]
| Compound ID | Structure | Rationale for Inclusion |
| Lead Compound | N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide | The primary molecule of interest. |
| Analog A | N-(cyclohexylmethyl)thiophene-2-sulfonamide | Lacks the 1-amino group on the cyclohexyl ring to probe the importance of this hydrogen-bonding moiety. |
| Analog B | N-[(1-aminocyclohexyl)methyl]benzene-sulfonamide | Replaces the thiophene ring with a benzene ring to assess the role of the heteroaromatic system. |
| Analog C | N-methylthiophene-2-sulfonamide | A simplified analog removing the entire aminocyclohexylmethyl group to establish a baseline for the scaffold's contribution.[5] |
Part 2: A Multi-Tiered Workflow for Selectivity Profiling
A robust selectivity profiling strategy does not rely on a single assay. It employs a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cellular models. This workflow ensures that resources are spent efficiently and that the data generated at each stage provides confidence for advancing to the next.[6]
Caption: A multi-tiered workflow for comprehensive selectivity profiling.
Part 3: Experimental Methodologies & Protocols
True scientific integrity lies in reproducible, well-controlled experiments. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.
Tier 1: Radioligand Binding Assay (Competitive Inhibition)
Expertise & Experience: This assay is considered the "gold standard" for quantifying ligand affinity for a target receptor due to its sensitivity and robustness.[7][8] We use a competitive format to determine the inhibitory constant (Ki) of our unlabeled test compounds by measuring their ability to displace a radiolabeled ligand with known affinity.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Homogenize cells or tissues expressing the target kinase in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[9]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay binding buffer. Determine the protein concentration using a BCA assay.[9]
-
-
Assay Setup (96-well plate format):
-
To each well, add in sequence:
-
50 µL of assay buffer.
-
50 µL of test compound (Lead Compound or Analogs) at 10-12 concentrations, typically in a semi-log dilution series.
-
50 µL of a known, selective radioligand for the target kinase, at a fixed concentration near its dissociation constant (Kd).[7][10]
-
150 µL of the membrane preparation (e.g., 20-50 µg protein/well).[9]
-
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled inhibitor).
-
-
Incubation & Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter plate and add a scintillation cocktail.[9]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Trustworthiness: This protocol is self-validating through the inclusion of total and non-specific binding controls. A high signal-to-noise ratio (total binding / non-specific binding) is essential for reliable data. The procedure must be repeated for both the primary target and the key off-target kinase to determine selectivity.
Tier 2: Surface Plasmon Resonance (SPR) for Kinetics
Expertise & Experience: While binding assays provide affinity (Ki), they do not reveal the kinetics of the interaction. SPR is a powerful, label-free technology that monitors binding events in real-time, providing both association (ka) and dissociation (kd) rate constants.[11][12] A compound with a slow dissociation rate (long residence time) may offer a more durable therapeutic effect. This method serves as an essential orthogonal validation of the binding observed in the radioligand assay.[13]
Protocol: SPR Competition Assay
-
Sensor Chip Preparation:
-
Immobilize the purified primary target kinase (and off-target kinase on a separate flow cell) onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a stable and active surface.[13]
-
-
Assay Setup:
-
Use a running buffer such as HBS-EP.
-
Inject a fixed, low concentration of a known small-molecule binder (the "reporter ligand") over the sensor surface to establish a baseline binding signal.
-
In subsequent cycles, co-inject the same concentration of the reporter ligand mixed with increasing concentrations of the test compound (Lead Compound or Analogs).
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. A decrease in the signal relative to the reporter ligand alone indicates that the test compound is competing for binding to the immobilized kinase.
-
Between cycles, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution) to remove all bound ligands.[13]
-
-
Data Analysis:
-
Plot the steady-state response against the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50.
-
The affinity (KD) can then be calculated from this data, providing an orthogonal confirmation of the Ki from the radioligand assay.
-
Trustworthiness: The reliability of SPR data depends on a stable and active immobilized protein surface and the absence of non-specific binding. Proper referencing (using a blank flow cell) and buffer controls are critical. This method is particularly valuable for detecting small molecules, though it can be challenging due to their low mass.[11][14]
Tier 3: Cellular Target Engagement
Expertise & Experience: Biochemical assays use purified proteins, which lack the complexity of a living cell. Cellular target engagement assays are crucial for confirming that a compound can cross the cell membrane and bind to its target in a native, physiological context.[15][16][17] This provides a more accurate prediction of a compound's potential in vivo.
Protocol: Conceptual In-Cell Target Engagement Assay
-
Cell Preparation:
-
Use a cell line that endogenously expresses the target kinase or has been engineered to do so.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a defined period, allowing for cell entry and target binding.
-
-
Target Engagement Measurement:
-
The method of measurement depends on the platform. For example, in the Cellular Thermal Shift Assay (CETSA), cells are heated after compound treatment. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[17][18]
-
Alternatively, other platforms may use enzyme fragment complementation (EFC) technology where binding stabilizes a protein, leading to a measurable signal (e.g., luminescence).[15]
-
-
Detection and Analysis:
-
Lyse the cells and quantify the amount of soluble (non-denatured) target protein remaining (for CETSA) or the generated reporter signal (for EFC).
-
Plot the signal against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the cellular EC50, which represents the concentration required for 50% target engagement in a cellular environment.
-
Trustworthiness: This assay directly assesses the combined properties of cell permeability and target binding.[18] Comparing the cellular EC50 with the biochemical Ki or KD provides a "cellular potency shift," which can indicate issues with cell entry or efflux.
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from all tiers to build a comprehensive selectivity profile. The data should be organized clearly for straightforward comparison.
Hypothetical Selectivity Profile Data:
| Compound ID | Primary Target Ki (nM) (Radioligand Assay) | Off-Target Ki (nM) (Radioligand Assay) | Selectivity Index (Off-Target Ki / Primary Target Ki) | Primary Target KD (nM) (SPR) | Cellular EC50 (nM) (In-Cell Assay) |
| Lead Compound | 5 | 500 | 100x | 6 | 50 |
| Analog A | 50 | 600 | 12x | 65 | >1000 |
| Analog B | 25 | 1000 | 40x | 30 | 300 |
| Analog C | >10,000 | >10,000 | N/A | >10,000 | >10,000 |
Interpretation:
-
Lead Compound: Shows high affinity for the primary target (5 nM Ki) and a strong 100-fold selectivity over the off-target. The SPR data (6 nM KD) orthogonally confirms the high affinity. The cellular EC50 of 50 nM indicates good cell permeability and target engagement, with only a 10-fold shift from its biochemical potency.
-
Analog A: The 10-fold loss in primary target affinity (50 nM vs. 5 nM) and poor cellular activity (>1000 nM) strongly suggests the 1-amino group is critical for both potency and cellular uptake/engagement.
-
Analog B: The 5-fold loss in affinity (25 nM vs. 5 nM) suggests the thiophene ring provides a more optimal interaction than a benzene ring.
-
Analog C: This compound is inactive, confirming that the aminocyclohexylmethyl moiety is essential for binding.
Part 5: Visualizing the Biological Context
Understanding the signaling pathway in which the target operates is crucial for interpreting the downstream consequences of inhibition.
Caption: A generic kinase signaling pathway illustrating inhibition.
Conclusion
The selectivity profiling of a drug candidate like N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a systematic, multi-faceted process. It requires moving beyond simple potency measurements to a deep, integrated understanding of a compound's behavior in both biochemical and cellular systems. By employing a tiered workflow of orthogonal, self-validating assays—from radioligand binding and SPR to cellular target engagement—researchers can build a robust data package. This comparative approach not only de-risks the lead compound by identifying potential off-target liabilities early but also illuminates the critical structural features that govern selectivity, guiding future optimization efforts and increasing the probability of clinical success.
References
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- SPIE Digital Library. (2017). Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene.
- MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Gifford Bioscience. Radioligand Binding Assay.
- DiscoverX. Target Engagement Assays.
- PMC. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
- Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery.
- ACS Applied Materials & Interfaces. (2021).
- Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR).
- PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
- ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays.
- Revvity. Radiometric Ligand-Binding Assays.
- Antimicrobial Sulfonamide Drugs. (n.d.).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs.
- University of Birmingham Research Portal. (n.d.). Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis.
- PubChem. N-methylthiophene-2-sulfonamide.
- ChemRxiv. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
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- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. biosensingusa.com [biosensingusa.com]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Target Engagement Assays [discoverx.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. youtube.com [youtube.com]
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